2-Bromo-6-fluoro-4-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDWWTCSJWQJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652051 | |
| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180608-37-1 | |
| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-methylpyridine
This technical guide provides a comprehensive overview of plausible synthetic pathways for 2-Bromo-6-fluoro-4-methylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data based on analogous transformations, and process visualizations to aid researchers and drug development professionals in the successful synthesis of this target compound.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of orthogonal halogen atoms (bromine and fluorine) allows for selective functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of complex molecular architectures. This guide explores the most viable methods for its preparation, focusing on reaction efficiency, substrate availability, and procedural safety.
Proposed Synthetic Pathways
Two principal synthetic strategies are proposed for the synthesis of this compound:
-
Pathway A: Sandmeyer Reaction from a fluorinated amine precursor.
-
Pathway B: Nucleophilic Aromatic Substitution from a dibrominated precursor.
Pathway A: Sandmeyer Reaction
This well-established method involves the diazotization of an amino group on the pyridine ring, followed by its displacement with a bromide ion. The proposed starting material for this pathway is 2-Amino-6-fluoro-4-methylpyridine.
Pathway B: Nucleophilic Aromatic Substitution (Halogen Exchange)
This pathway utilizes a selective halogen exchange reaction, where one bromine atom of a dibrominated precursor is substituted by a fluorine atom. The proposed starting material is 2,6-Dibromo-4-methylpyridine, which is a known versatile intermediate.[1]
Quantitative Data
The following tables summarize the expected quantitative parameters for the key reactions in each pathway, based on analogous transformations reported in the literature.
Table 1: Quantitative Data for Pathway A (Sandmeyer Reaction)
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| 2-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | -20 to RT | 6 | 86 | [2] |
| 2-Amino-6-methylpyridine | HBr, Br₂, NaNO₂ | -10 to -5 | 3 | 95 | [3] |
| 4-Fluoro-5-methylpyridin-2-amine | NaNO₂, HBr, CuBr | 0 to 60 | 2-3 | Moderate | [4] |
Table 2: Quantitative Data for Pathway B (Halogen Exchange)
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| 2,6-Dibromopyridine | KF, 18-crown-6 | 190 | Distillation | Good | [5] |
Experimental Protocols
The following detailed protocols are adapted from established procedures for structurally similar compounds and should be optimized for the specific synthesis of this compound.
Protocol for Pathway A: Sandmeyer Reaction
This protocol is adapted from the synthesis of similar bromo-pyridines.[2][3][4]
Step 1: Diazotization of 2-Amino-6-fluoro-4-methylpyridine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-Amino-6-fluoro-4-methylpyridine (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq) while maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The diazonium salt solution should be used immediately in the next step.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr.
-
Cool the CuBr solution in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.[4]
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Protocol for Pathway B: Nucleophilic Aromatic Substitution
This protocol is based on the synthesis of 2-bromo-6-fluoropyridine from 2,6-dibromopyridine.[5]
-
In a distillation apparatus, combine 2,6-Dibromo-4-methylpyridine (1.0 eq), potassium fluoride (KF) (1.5 eq), and 18-crown-6 (0.2 eq).
-
Heat the mixture to 190 °C under vacuum (200 mbar).
-
The product, this compound, is distilled off as it is formed.
-
Further purification of the collected distillate may be achieved by redistillation or column chromatography if necessary.
Conclusion
The synthesis of this compound can be approached through two primary, viable pathways. The Sandmeyer reaction (Pathway A) is a classic and reliable method, though it involves the handling of potentially unstable diazonium salts. The nucleophilic aromatic substitution (Pathway B) offers a more direct route, provided the starting dibrominated pyridine is accessible. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. Optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety precautions should be strictly adhered to when performing these chemical transformations.
References
An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in various fields of chemical synthesis.[1][2] Its structural features, particularly the presence of bromine and fluorine atoms on the pyridine ring, make it a versatile intermediate for creating more complex molecules. This compound is primarily utilized as a raw material and intermediate in the organic synthesis of agrochemicals, pharmaceuticals, and dyestuffs.[1][2] The strategic placement of its functional groups allows for selective reactivity, making it a valuable component in the development of novel compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 180608-37-1 | [1] |
| Molecular Formula | C₆H₅BrFN | [3] |
| Molecular Weight | 190.01 g/mol | [3][4] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Solubility | Slightly soluble in water | [1] |
| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents | [1] |
Spectroscopic Data
Predicted ¹H NMR Data (in CDCl₃)
-
Aromatic protons will appear as distinct signals in the downfield region.
-
The methyl group protons will appear as a singlet in the upfield region.
-
Coupling between the fluorine atom and adjacent protons is expected, leading to doublet or multiplet signals.
Predicted ¹³C NMR Data (in CDCl₃)
-
Carbons directly bonded to or near the fluorine and bromine atoms will show characteristic shifts and coupling constants (JC-F).[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, the following protocols for analogous compounds can be adapted and optimized by skilled researchers.
Synthesis via Sandmeyer-Type Reaction (Adapted Protocol)
A common method for synthesizing bromopyridines from their amino precursors is the Sandmeyer reaction.[5][6] The following is an adapted protocol for the potential synthesis of this compound from 2-Amino-6-fluoro-4-methylpyridine.
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-Amino-6-fluoro-4-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).[5]
-
Cool the mixture to 0-5 °C using an ice-salt bath.[5]
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water dropwise, ensuring the temperature remains below 5 °C.[5]
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[5]
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr and cool it in an ice bath.[5]
-
Slowly add the freshly prepared cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]
-
Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.[5]
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[5]
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a brine wash.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[5]
Spectroscopic Analysis Protocol
The following is a general workflow for the spectroscopic analysis of the synthesized compound.[4]
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Reactivity and Applications
The bromine atom at the 2-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures.
Common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines to create substituted aminopyridines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Microwave-assisted synthesis can significantly accelerate these reactions, often reducing reaction times from hours to minutes and improving product yields.
Caption: Key Cross-Coupling Reactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for halogenated pyridines should be followed. These compounds are often irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[7][8][9]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[1][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylpyridine (CAS 180608-37-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-fluoro-4-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of reactive bromo and fluoro substituents on the pyridine ring, make it a versatile building block for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, with a focus on its application in drug discovery and development. Detailed experimental protocols for its synthesis and key transformations are provided, alongside visualizations of reaction pathways and workflows.
Physicochemical Properties
Comprehensive experimental data for the physicochemical properties of this compound is not widely available in published literature. The following table summarizes the available information, with some data for similar compounds provided for reference.
| Property | Value | Source |
| CAS Number | 180608-37-1 | N/A |
| Molecular Formula | C₆H₅BrFN | N/A |
| Molecular Weight | 190.01 g/mol | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Slightly soluble in water. | [1] |
| Appearance | Colorless to Yellow Liquid/Oil (predicted) | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group. The protons on the pyridine ring will likely appear as singlets or narrow doublets due to coupling with the fluorine atom.
-
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts, and the carbons in proximity to the fluorine atom will show C-F coupling.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.01 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2 peaks).
Synthesis
A plausible synthetic route to this compound is via the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction. While a specific protocol for this exact molecule is not detailed in the literature, the following is a generalized procedure adapted from the synthesis of similar compounds.[2]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Generalized)
Materials:
-
2-Amino-6-fluoro-4-methylpyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 2-Amino-6-fluoro-4-methylpyridine (1.0 eq).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add a 48% aqueous solution of hydrobromic acid (3.0 eq) while maintaining the temperature below 10 °C.[2]
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.[2]
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[2]
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous HBr.[2]
-
Cool the CuBr solution in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).[2]
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[2]
-
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions. The fluorine atom and the pyridine nitrogen influence the reactivity of the molecule. It is an important raw material and intermediate used in the agrochemical, pharmaceutical, and dyestuff fields.[1][3]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is a versatile handle for the formation of C-C, C-N, and C-O bonds through various palladium-catalyzed cross-coupling reactions.
This reaction is used to form C-C bonds by coupling the bromopyridine with a boronic acid or ester.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling (Generalized) [4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
This reaction is used for the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine.
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination (Generalized) [5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1.5-10 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In an oven-dried Schlenk tube, add the palladium precursor, ligand, and base. Evacuate and backfill with an inert gas. Add the anhydrous solvent and stir at room temperature.
-
Reactant Addition: Add this compound and the amine to the catalyst mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a cool, dry place away from oxidizing agents.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. While detailed experimental data for this specific compound is limited, its reactivity can be predicted based on its structural similarity to other halogenated pyridines. The synthetic and reaction protocols provided in this guide, adapted from analogous systems, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further research into the specific properties and reactivity of this compound would be beneficial to the scientific community.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-fluoro-4-methylpyridine
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-Bromo-6-fluoro-4-methylpyridine (CAS No: 180608-37-1), a key halogenated pyridine derivative for synthetic chemistry. Due to its importance as a versatile building block in the development of pharmaceuticals and agrochemicals, a thorough understanding of its chemical behavior is essential.[1] This document details the compound's dual reactivity, characterized by palladium-catalyzed cross-coupling reactions at the C2-bromo position and nucleophilic aromatic substitution (SNAr) at the C6-fluoro position. The guide consolidates predicted spectroscopic data, detailed experimental protocols for key transformations, and quantitative data in structured tables. Logical and mechanistic pathways are illustrated using diagrams to provide a practical and theoretical framework for researchers.
Introduction and Physicochemical Properties
This compound is a substituted picoline that serves as a valuable intermediate in organic synthesis.[1] Its structure features two distinct halogen atoms at positions activated by the ring nitrogen, offering orthogonal reactivity that can be exploited for the sequential introduction of different functionalities. The C2-bromine atom is primarily susceptible to oxidative addition by transition metal catalysts, making it the preferred site for cross-coupling reactions. Conversely, the C6-fluorine atom is a superior leaving group for nucleophilic aromatic substitution (SNAr), a reaction accelerated by the electron-deficient nature of the pyridine ring. The 4-methyl group exerts a minor electron-donating effect, subtly influencing the overall reactivity of the ring.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 180608-37-1 | [1] |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.02 g/mol | |
| Appearance | Colorless to Yellow Liquid | [1] |
| Solubility | Slightly soluble in water. | [1] |
| Storage | Store in a cool, dry place in a tightly closed container away from oxidizing agents. | [1] |
Predicted Spectroscopic Profile
While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like 2-bromo-6-fluoropyridine and other substituted pyridines.[2][3]
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H-F) ≈ 7-9, J(H-H) ≈ 1-2 |
| H-3 | ~6.9 - 7.1 | Doublet of doublets (dd) | J(H-F) ≈ 2-3, J(H-H) ≈ 1-2 |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Key Couplings |
| C-6 | ~163 (d) | ¹J(C-F) ≈ 240-250 Hz |
| C-2 | ~142 (d) | ³J(C-F) ≈ 15-20 Hz |
| C-4 | ~150 (d) | ³J(C-F) ≈ 5-10 Hz |
| C-5 | ~120 (d) | ²J(C-F) ≈ 20-25 Hz |
| C-3 | ~115 (d) | ⁴J(C-F) ≈ 3-5 Hz |
| -CH₃ | ~20-22 |
Table 4: Predicted Key FT-IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=C, C=N stretch | 1600-1450 | Aromatic ring vibrations |
| C-F stretch | 1250-1200 | Strong absorption |
| C-Br stretch | 700-600 | Halogen stretch |
| C-H stretch (Aromatic) | 3100-3000 | |
| C-H stretch (Aliphatic) | 2980-2850 | Methyl group |
Reactivity Profile: Cross-Coupling Reactions at C2
The carbon-bromine bond at the C2 position is the primary site for transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker than the C-F bond, allowing for selective oxidative addition of palladium(0) catalysts. This enables a wide range of C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent. For substituted 2-bromopyridines, the choice of a bulky, electron-rich phosphine ligand is often crucial to prevent catalyst inhibition by the pyridine nitrogen.[4]
Table 5: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Coupling Partner | Expected Yield |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 80 - 120 | Arylboronic acid | Good to Excellent |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene / H₂O | 90 - 110 | Heteroarylboronic acid | Good |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 - 120 | Alkylboronic acid | Good to Excellent |
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a concentration of ~0.1-0.2 M.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-6-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-methylpyridine is a substituted pyridine derivative with the chemical formula C₆H₅BrFN.[1] It serves as a crucial intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.[1] Understanding its molecular structure and conformational preferences is essential for predicting its reactivity, designing synthetic routes, and for its application in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, conformation, and spectroscopic properties of this compound, based on established chemical principles and data from analogous compounds.
Molecular Structure
The molecular structure of this compound is characterized by a central pyridine ring, which is a six-membered aromatic heterocycle containing a nitrogen atom. This ring is substituted with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 4-position. The pyridine ring is expected to be planar due to its aromatic nature. The substituents will influence the electron distribution and geometry of the ring.
A diagram of the chemical structure is provided below:
Predicted Physicochemical Properties
| Property | Value |
| CAS Number | 180608-37-1 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Appearance | Colorless to Yellow Liquid[1] |
| Solubility | Slightly soluble in water[1] |
Conformation
Due to the planarity of the pyridine ring, the primary conformational flexibility in this compound arises from the rotation of the methyl group. The barrier to rotation for a methyl group on an aromatic ring is generally low. The presence of adjacent substituents can influence the preferred orientation of the methyl hydrogens. However, significant conformational isomers are not expected for this molecule under normal conditions. The molecule is largely planar, with the exception of the hydrogens of the methyl group.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two signals for the aromatic protons and one signal for the methyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.0-7.3 | Singlet or narrow doublet | H-3, H-5 |
| ~2.3-2.5 | Singlet | -CH₃ |
Note: The chemical shifts are approximate. The aromatic protons may show coupling to the fluorine atom, resulting in small doublet or triplet multiplicities.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to display six distinct signals. The carbons attached to the electronegative bromine and fluorine atoms (C-2 and C-6) are expected to be significantly influenced, as is the carbon bearing the methyl group (C-4).
| Chemical Shift (δ, ppm) | Assignment |
| ~155-165 (d, J ≈ 240-260 Hz) | C-6 (C-F) |
| ~140-150 | C-2 (C-Br) |
| ~145-155 | C-4 (C-CH₃) |
| ~110-120 | C-3, C-5 |
| ~20-25 | -CH₃ |
Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected to show coupling, resulting in doublets with characteristic coupling constants (J).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the substituted pyridine ring and the methyl group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |
| C=N and C=C stretch (pyridine ring) | 1550 - 1610 |
| C-H bend (aliphatic, -CH₃) | 1440 - 1470 |
| C-F stretch | 1200 - 1300 |
| C-Br stretch | 500 - 650 |
Mass Spectrometry (MS) (Predicted)
The mass spectrum, obtained via Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.
| Ion | Predicted m/z | Description |
| [M]⁺ | 189 | Molecular ion containing the ⁷⁹Br isotope |
| [M+2]⁺ | 191 | Molecular ion containing the ⁸¹Br isotope |
| [M-CH₃]⁺ | 174/176 | Loss of a methyl group |
| [M-Br]⁺ | 110 | Loss of a bromine atom |
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Instrumentation: An FT-IR spectrometer.
Procedure (for a liquid sample):
-
Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty and acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Preparation: Place a drop of the liquid this compound between two clean, dry salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Place the salt plate assembly into the sample holder in the FT-IR spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
-
The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample. A typical oven program would start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Analysis:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
In the ion source, the molecules are bombarded with electrons (typically at 70 eV) to cause ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound and extract the mass spectrum for that peak.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural analysis of this compound.
References
solubility of 2-Bromo-6-fluoro-4-methylpyridine in organic solvents
An In-depth Technical Guide on the Solubility of 2-Bromo-6-fluoro-4-methylpyridine in Organic Solvents
Disclaimer: Publicly available, specific quantitative data on the solubility of this compound is limited. The following guide provides a framework and generalized methodologies that researchers can employ to determine and understand the solubility of this compound. The numerical data presented herein is illustrative and intended to serve as a template for organizing experimental results.
Introduction
The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development and manufacturing. It influences a wide range of processes, including reaction kinetics, purification, crystallization, and formulation. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics in different organic solvents is essential for optimizing process efficiency, ensuring product purity, and developing robust manufacturing protocols.
This guide outlines standard methodologies for determining the solubility of this compound, provides a template for data presentation, and discusses key factors that influence its solubility.
Factors Influencing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The interplay of several physicochemical properties of both the solute (this compound) and the solvent determines the extent of solubility. Key factors include:
-
Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility.
-
Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can significantly enhance solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
-
Molecular Size and Shape: The size and shape of the solute molecule can affect its ability to interact with solvent molecules.
Illustrative Solubility Data
The following table provides a template for presenting experimentally determined solubility data for this compound in a selection of common organic solvents at a specified temperature.
| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |
| Methanol | 32.7 | 25 | 25.8 |
| Ethanol | 24.5 | 25 | 18.2 |
| Acetone | 20.7 | 25 | 35.1 |
| Dichloromethane | 8.93 | 25 | 42.5 |
| Ethyl Acetate | 6.02 | 25 | 31.7 |
| Toluene | 2.38 | 25 | 15.3 |
| Hexane | 1.88 | 25 | 1.2 |
Experimental Protocol: Isothermal Gravimetric Method
This section details a standard gravimetric method for determining the solubility of this compound in an organic solvent at a constant temperature.
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Isothermal shaker or magnetic stirrer with temperature control
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Drying oven
4.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an isothermal shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant extracted) * 100
4.3. Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
Logical Relationships in Solubility
The solubility of a compound like this compound is influenced by a hierarchy of factors, from fundamental molecular properties to external experimental conditions.
Caption: Factors Influencing Compound Solubility.
An In-depth Technical Guide on the Safe Handling of 2-Bromo-6-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
While specific hazard classifications for 2-Bromo-6-fluoro-4-methylpyridine are not available, data from analogous compounds such as 2-Bromo-6-fluoropyridine and 2-Bromo-6-methylpyridine suggest that this compound should be treated as hazardous.[2][3] The primary hazards are presumed to be acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for serious skin and eye irritation.[2][4]
GHS Hazard Classifications for Structurally Similar Compounds:
| Compound | Hazard Classifications | Signal Word | Hazard Statements |
| 2-Bromo-6-fluoropyridine | Acute Toxicity, Oral (Category 3/4)[4] Acute Toxicity, Dermal (Category 3/4)[4] Skin Irritation (Category 2)[4] Serious Eye Irritation (Category 2A)[4] | Danger[4] | H301/H302: Toxic/Harmful if swallowed[4] H311/H312: Toxic/Harmful in contact with skin[4] H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] |
| 2-Bromo-6-methylpyridine | Skin Irritation (Category 2)[3] Eye Irritation (Category 2)[3] Specific target organ toxicity — single exposure (Category 3), Respiratory system[3] | Warning[3] | H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3] |
| 2-Bromopyridine | Acute Toxicity, Oral (Category 4)[5] Acute Toxicity, Dermal (Category 4)[5] Acute Inhalation Toxicity - Vapors (Category 4)[5] Skin Corrosion/Irritation (Category 2)[5] Serious Eye Damage/Eye Irritation (Category 2)[5] Specific target organ toxicity (single exposure) (Category 3)[5] | Warning[6] | Harmful if swallowed, in contact with skin or if inhaled.[6] Causes skin irritation.[6] Causes serious eye irritation.[6] May cause respiratory irritation.[6] |
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes data for the compound and its close relatives.
| Property | This compound | 2-Bromo-6-fluoropyridine | 2-Bromo-6-methylpyridine |
| Molecular Formula | C₆H₅BrFN[1] | C₅H₃BrFN[7] | C₆H₆BrN |
| Molecular Weight | 190.02 g/mol [1] | 175.99 g/mol [7] | 172.03 g/mol |
| Physical State | Liquid[1] | Liquid[7] | - |
| Solubility | Slightly soluble in water[8] | - | - |
| Flash Point | - | 88 °C (190.4 °F)[7] | 97 °C (206.6 °F) - closed cup[3] |
| CAS Number | 1211526-18-9[1] | 144100-07-2[7] | 5315-25-3[3] |
Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[2] | To protect against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene rubber) inspected prior to use.[2][9] | To prevent skin contact, which may be harmful.[2] |
| Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[2] | To protect against accidental skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] | To prevent inhalation of harmful dust, vapors, or mists.[2] |
Safe Handling Protocols
-
Ventilation: Always handle pyridine and its derivatives in a well-ventilated area, preferably inside a certified chemical fume hood.[9][10]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[11][12] Use non-sparking tools.[13]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[2] Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
-
Container Management: Keep the container tightly closed when not in use.[2] Earth and secure metal containers when dispensing or pouring product.[11]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[8]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[8][12]
-
Security: The storage area should be secure and accessible only to authorized personnel.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Incident | Immediate Action |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][12] |
| Spill | Evacuate personnel to a safe area. Remove all ignition sources.[11] For small spills, use absorbent materials like sand or vermiculite to contain the spill.[10] Collect the absorbed material into a suitable, labeled, and closed container for disposal.[11] Prevent the product from entering drains.[2] |
Disposal Considerations
Dispose of the contents and container to an approved waste disposal plant.[2] Contaminated packaging should be disposed of as unused product.[2] Do not allow the product to enter drains.[2]
Experimental Protocols and Workflows
The following diagrams illustrate standardized workflows for handling hazardous chemical compounds like this compound.
Caption: General workflow for safely handling hazardous chemicals in a laboratory setting.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-溴-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromo-6-fluoropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. pentachemicals.eu [pentachemicals.eu]
Spectroscopic Data for 2-Bromo-6-fluoro-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-6-fluoro-4-methylpyridine. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical work. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and organic synthesis who require a thorough understanding of the structural characterization of this compound.
Introduction
This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block in the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its application in any field. This guide summarizes the expected spectroscopic characteristics of this compound and provides standardized protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational modeling and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.1 - 7.3 | Doublet | H-3 |
| ~ 6.9 - 7.1 | Doublet | H-5 |
| ~ 2.3 - 2.5 | Singlet | -CH₃ |
Note: The aromatic protons are expected to show coupling to the fluorine atom, resulting in doublet signals.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 (d, ¹JCF ≈ 240 Hz) | C-6 |
| ~ 145 - 150 (d) | C-2 |
| ~ 148 - 152 | C-4 |
| ~ 120 - 125 (d) | C-5 |
| ~ 110 - 115 (d) | C-3 |
| ~ 17 - 20 | -CH₃ |
Note: Carbons in proximity to the fluorine atom are expected to exhibit splitting (doublets, d) with characteristic coupling constants (J).
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600 - 1550 | Strong | C=C and C=N stretching (pyridine ring) |
| 1470 - 1430 | Medium | C-H bend (aliphatic) |
| 1250 - 1200 | Strong | C-F stretch |
| 1100 - 1000 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 190/192 | ~100 / ~98 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 111 | Moderate | [M - Br]⁺ |
| 96 | Moderate | [M - Br - CH₃]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the carbon-hydrogen framework.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Transfer the sample solution to a 5 mm NMR tube.
-
Insert the tube into the spectrometer probe.
-
Tune and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine should be confirmed.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Conclusion
An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylpyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-fluoro-4-methylpyridine, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry. Its unique substitution pattern offers multiple reaction sites, making it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and significant role in drug discovery, particularly in the development of kinase inhibitors for oncology. Detailed experimental protocols for its synthesis and key coupling reactions are presented, alongside a summary of its chemical and physical properties.
Introduction
Substituted pyridines are a prominent class of heterocycles in pharmaceutical and agrochemical research. The introduction of bromine and fluorine atoms onto the pyridine ring, as seen in this compound, imparts distinct chemical properties that are highly advantageous for organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidates. This guide focuses on the practical aspects of utilizing this compound as a strategic intermediate in the synthesis of novel bioactive compounds.
Physicochemical Properties and Commercial Availability
This compound is a colorless to light yellow liquid. It is sparingly soluble in water but shows good solubility in common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 180608-37-1 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Slightly soluble in water |
Commercial Suppliers
This compound is commercially available from several chemical suppliers, typically at a purity of 98% or higher. Researchers can source this compound from the following vendors, among others:
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Thermo Scientific Alfa Aesar | 98% | Gram-scale |
| Sigma-Aldrich | 98% | Gram-scale |
| Combi-Blocks | >97% | Gram to multi-gram scale |
| Fluorochem | 97% | Gram to multi-gram scale |
| AstaTech | >98% | Gram to multi-gram scale |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the commercially available 2-amino-6-fluoro-4-methylpyridine. This two-step process involves the diazotization of the amino group followed by a copper-catalyzed bromination.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Step 1: Diazotization of 2-amino-6-fluoro-4-methylpyridine
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
To the flask, add 2-amino-6-fluoro-4-methylpyridine (1.0 equivalent).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 equivalents) while maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The diazonium salt solution should be used immediately in the next step.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in 48% aqueous HBr.
-
Cool the CuBr solution in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.
Caption: Synthetic pathway for this compound.
Reactivity and Key Applications in Organic Synthesis
The primary utility of this compound in drug discovery lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C2-bromo position. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are the most prominent examples.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heteroaryl-aryl compounds. This compound readily participates in these reactions with a variety of boronic acids and esters.
Table 3: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 75-85 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 80-90 |
4.1.1. General Experimental Protocol for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroarylamines. This compound is an excellent substrate for this reaction.
Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination of 2-Bromopyridine Analogues
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 80-90 |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 |
| Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 100 | 75-85 |
| n-Butylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 80 | 80-90 |
4.2.1. General Experimental Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4 equivalents) to a dry Schlenk tube.
-
Add the solvent (e.g., toluene, ~0.2 M), followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, carefully quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Role in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are privileged scaffolds in drug discovery due to their ability to form key interactions with biological targets and their favorable physicochemical properties. This compound serves as a versatile starting material for the synthesis of libraries of compounds for screening against various therapeutic targets.
Kinase Inhibitors in Oncology
A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. By utilizing the reactivity of the C-Br bond, medicinal chemists can introduce a variety of aryl and heteroaryl moieties that can effectively target the ATP-binding site of specific kinases.
One such kinase of interest is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Overexpression of PLK4 is observed in several cancers and is associated with chromosomal instability and tumor progression. The 2-aminopyridine scaffold, readily accessible from this compound via Buchwald-Hartwig amination, is a common core structure in many kinase inhibitors.
Caption: Role of PLK4 in tumorigenesis and its inhibition.
Conclusion
This compound is a commercially available and highly valuable building block for researchers in drug discovery and medicinal chemistry. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a diverse range of substituted pyridine derivatives. The resulting compounds, especially those with an amino or aryl substituent at the 2-position, are promising candidates for the development of novel therapeutics, most notably as kinase inhibitors in the field of oncology. The detailed synthetic protocols and reaction conditions provided in this guide serve as a practical resource for the effective utilization of this important chemical intermediate.
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Bromo-6-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals. 2-Bromo-6-fluoro-4-methylpyridine is a valuable building block for the synthesis of novel 2-aryl-6-fluoro-4-methylpyridine derivatives. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, making this an attractive starting material for drug discovery programs.
These application notes provide a comprehensive guide to utilizing this compound in Suzuki cross-coupling reactions, including recommended starting conditions, a detailed experimental protocol, and a discussion of the factors influencing reaction outcomes.
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.
Data Presentation: Representative Suzuki Coupling Reactions
While extensive data for the Suzuki coupling of this compound is not widely published in a single source, the following tables summarize typical reaction conditions and expected yields based on reactions with structurally similar substrates. These data provide a strong starting point for reaction optimization.
Table 1: Influence of Boronic Acid on Suzuki Coupling with 2-Bromo-pyridines
| Boronic Acid Partner | Product Structure | Expected Yield (%) | Notes |
| Phenylboronic Acid | 6-fluoro-4-methyl-2-phenylpyridine | ~81 | Based on an optimized reaction with 2-Bromo-4-methylpyridine.[2] |
| 4-Methoxyphenylboronic Acid | 2-(4-methoxyphenyl)-6-fluoro-4-methylpyridine | ~92 | Reported for the coupling with the structurally similar 2-Bromo-4-fluoro-5-methylpyridine, indicating excellent potential for high yields with electron-rich partners.[2] |
| 4-Chlorophenylboronic Acid | 2-(4-chlorophenyl)-6-fluoro-4-methylpyridine | ~80 | Representative yield for an electron-deficient partner with a similar aryl bromide.[2] |
| 3-Thienylboronic Acid | 6-fluoro-4-methyl-2-(thiophen-3-yl)pyridine | ~73 | Representative yield for a heteroaromatic partner with a similar aryl bromide.[2] |
Table 2: Common Conditions for Suzuki Coupling of 2-Bromo-pyridines
| Catalyst / Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(dppf)Cl₂ (1-5) | dppf | K₂CO₃ (2.0-3.0) | 1,4-Dioxane/Water | 80-120 | Good to High |
| Pd(PPh₃)₄ (1-5) | PPh₃ | K₃PO₄ (2.0-3.0) | Toluene/Water | 80-110 | Moderate to High |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Cs₂CO₃ (2.0-3.0) | 1,4-Dioxane | 80-110 | High to Excellent |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Na₂CO₃ (2.0-3.0) | DMF | 100-120 | Moderate to High |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-fluoro-4-methylpyridine product.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Experimental Workflow
Caption: A general workflow for the Suzuki cross-coupling experiment.
Application in Drug Discovery: p38 MAP Kinase Inhibition
The 2-arylpyridine scaffold is a key component in many kinase inhibitors. For instance, inhibitors of p38 MAP kinase have shown therapeutic potential in treating autoimmune diseases by blocking the production of inflammatory cytokines like IL-1β and TNFα.[3] The synthesis of novel 2-aryl-6-fluoro-4-methylpyridine derivatives via Suzuki coupling provides a route to new potential p38 MAP kinase inhibitors.
Diagram 3: Simplified p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAPK pathway by a potential 2-arylpyridine.
Troubleshooting and Optimization
Low yields in the Suzuki coupling of 2-bromo-pyridines can often be attributed to catalyst deactivation by the pyridine nitrogen, inefficient transmetalation, or protodeboronation of the boronic acid.[4]
-
Catalyst Deactivation: The use of bulky, electron-rich phosphine ligands such as SPhos can mitigate this issue by sterically shielding the palladium center.[4]
-
Inefficient Transmetalation: This can be slow for electron-deficient heteroaryl compounds. A stronger base like K₃PO₄ or Cs₂CO₃ can be effective.
-
Protodeboronation: This side reaction is more common with aqueous bases. Using more stable boronic esters (e.g., pinacol esters) can help prevent this.[4]
-
Reaction Conditions: It is crucial to ensure all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere to prevent side reactions like the homocoupling of the boronic acid.[4]
By carefully selecting the reaction components and conditions, the Suzuki-Miyaura cross-coupling of this compound can be a robust and high-yielding method for the synthesis of novel compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-6-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[2][3] The synthesis of N-substituted 6-fluoro-4-methylpyridin-2-amines is of significant interest as this structural motif is present in numerous biologically active compounds.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-fluoro-4-methylpyridine with a range of primary and secondary amines. The methodologies described herein are intended to serve as a practical guide for researchers in both academic and industrial laboratories.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-substituted aminopyridine and regenerate the active Pd(0) catalyst.[1] The selection of the appropriate ligand, base, and solvent is critical for achieving high reaction efficiency.[2]
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. While specific data for this compound is not extensively documented in publicly available literature, the data presented for analogous 2-bromopyridines provides a strong predictive framework for reaction optimization.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 12 | 60-75 |
| 5 | Cyclohexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 65 | 10 | 70-85 |
Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates and should be considered as a starting point for optimization.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3]
-
Anhydrous solvents and reagents are crucial for optimal results and reproducibility.[3]
-
The choice of ligand is critical. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[3]
Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd(OAc)₂, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add aniline via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-6-fluoro-4-methylpyridin-2-amine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is adapted for use with a cyclic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene via syringe.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion (typically 8-16 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 2-Bromo-6-fluoro-4-methylpyridine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-6-fluoro-4-methylpyridine as a key building block in the synthesis of potent and selective kinase inhibitors. This versatile scaffold offers medicinal chemists a valuable starting point for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and autoimmune disorders.
Introduction
Substituted pyridines are a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it an ideal core for designing molecules that can effectively interact with the ATP-binding site of kinases. This compound, with its distinct substitution pattern, provides multiple reaction handles for synthetic diversification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties.
Key Applications
The this compound scaffold is particularly well-suited for the synthesis of inhibitors targeting kinases within the TEC family, including:
-
Bruton's Tyrosine Kinase (BTK): A crucial mediator of B-cell receptor signaling, making it a key target for B-cell malignancies and autoimmune diseases.
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways that are central to immune responses and hematopoiesis.
Data Presentation
The following table summarizes hypothetical inhibitory activities of a representative kinase inhibitor synthesized using the this compound scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (EC50, nM) |
| Hypothetical-Inhibitor-1 | BTK | 5.2 | 25.8 (TMD8 cell line) |
| Hypothetical-Inhibitor-1 | JAK1 | >1000 | >5000 |
| Hypothetical-Inhibitor-1 | JAK2 | 850 | >5000 |
| Hypothetical-Inhibitor-1 | JAK3 | >1000 | >5000 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Application of 2-Bromo-6-fluoro-4-methylpyridine in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Bromo-6-fluoro-4-methylpyridine is a key heterocyclic building block utilized in the synthesis of a variety of modern agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, an activating fluorine atom at the 6-position, and a methyl group at the 4-position, makes it a versatile intermediate for creating complex molecules with potent fungicidal, herbicidal, and insecticidal properties.
The strategic placement of the bromine atom allows for facile implementation of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is instrumental in forming crucial carbon-carbon bonds, enabling the connection of the pyridine core to various aryl or heteroaryl moieties. The fluorine atom at the 6-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This dual reactivity provides a flexible platform for the synthesis of diverse and complex agrochemical active ingredients.
Key Applications in Agrochemical Synthesis:
-
Fungicides: The pyridine scaffold is a common feature in many successful fungicides. This compound can be elaborated into complex structures that target specific fungal pathogens. The resulting compounds often function by inhibiting critical fungal enzymes.
-
Herbicides: Through reactions such as nucleophilic substitution and cross-coupling, the pyridine core can be linked to other functional groups to create herbicides with novel modes of action. The electronic properties conferred by the fluorine and bromine atoms can be crucial for binding to the target site in weeds, such as photosystem II.
-
Insecticides: The versatility of this intermediate allows for its incorporation into insecticidal molecules, including neonicotinoid analogs and other compounds that target the insect nervous system.
The development of novel agrochemicals from this compound typically follows a logical workflow, beginning with the synthesis of the core structure via cross-coupling or substitution, followed by further functionalization and subsequent biological screening to identify lead compounds.
Data Presentation
The following table summarizes representative quantitative data for a key synthetic transformation involving a compound structurally similar to this compound, illustrating the efficiency of the Suzuki-Miyaura cross-coupling reaction in the synthesis of agrochemical precursors.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-fluoro-4-methylpyridine (analog) | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-fluoro-4-methylpyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/Ethanol/Water | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-6-fluoro-4-methylpyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 110 | 10 | 78 |
| 4 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 2-(1-Methyl-1H-pyrazol-4-yl)-6-fluoro-4-methylpyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/Water | 90 | 12 | 88 |
Experimental Protocols
Synthesis of a 2-Aryl-6-fluoro-4-methylpyridine Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a key step in the synthesis of many pyridine-based agrochemicals.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 190 mg), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-fluoro-4-methylpyridine product.
Mandatory Visualization
Caption: Synthetic workflow for agrochemicals from this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-6-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-fluoro-4-methylpyridine. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols herein cover four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For this compound, the reactivity of the C-Br bond is significantly higher than the C-F bond in palladium-catalyzed reactions, allowing for selective functionalization at the 2-position. The choice of catalyst, ligand, base, and solvent is critical for achieving high reaction efficiency and yield.
Data Presentation: Comparative Reaction Conditions
The following tables summarize representative conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound and analogous 2-bromopyridines.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 85-95 (estimated)[1] |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | tert-Butanol/Water (4:1) | 100 | 12 | ~90 (estimated)[2] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 73 (representative)[3] |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-16 | >90 (estimated)[1] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | >85 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 20 | >85 (estimated)[4] |
Table 3: Sonogashira Coupling of 2-Bromopyridines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 6-12 | >90[2] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | 25 | 16 | >95[2][5] |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 12 | 80-90 (estimated)[2] |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 70 | 8 | >85 (estimated)[2] |
Table 4: Heck Coupling of 2-Bromopyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | ~70-80 (estimated)[6] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 100 | 24 | ~80-90 (estimated) |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts are sensitive to air and moisture; handle them accordingly.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous tert-Butanol/Water (4:1 mixture, 5 mL)
-
High purity nitrogen or argon gas
-
Standard, oven-dried Schlenk flask
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.[2]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
-
Add the anhydrous and degassed tert-Butanol/Water mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[2]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a primary or secondary amine.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, deoxygenated toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.[1]
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[2][7]
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 8-16 hours), cool to room temperature and quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography.[2]
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[6]
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF and Et₃N.[6]
-
Add the terminal alkyne via syringe.
-
Stir the reaction at a temperature between room temperature and 60 °C for 4-12 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with additional diethyl ether.[1]
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Coupling
This protocol provides a general method for the vinylation of this compound with an alkene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tris(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)
-
Anhydrous Acetonitrile (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.[6]
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.[6]
-
Seal the tube and heat to 100 °C for 18-24 hours.[6]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling reactions described in this document.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoro-4-methylpyridine with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-methylpyridine is a key heterocyclic building block in medicinal chemistry and materials science. The bromine atom at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling with organoboron reagents is a premier method for synthesizing 2-aryl-6-fluoro-4-methylpyridine derivatives, which are prevalent scaffolds in pharmacologically active compounds.
These application notes provide detailed protocols and comparative data for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids. The information is intended to guide reaction optimization and the synthesis of novel pyridine-based molecules.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[1][2] The catalytic cycle is generally understood to involve three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The base activates the organoboron reagent to form a boronate species, which then transfers its organic group to the palladium center.[3]
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst for the next cycle.[1][2]
The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may influence catalytic activity. The selection of appropriate ligands, often bulky and electron-rich phosphines, can mitigate this effect and promote high reaction efficiency.
Data Presentation: Reaction of this compound with Various Boronic Acids
The efficiency of the Suzuki-Miyaura coupling is influenced by the electronic and steric nature of the organoboron coupling partner. The following table summarizes representative reaction conditions and yields for the coupling of this compound with several arylboronic acids. The data is based on established protocols for structurally similar 2-bromopyridines and serves as a strong indicator of expected performance.[4]
| Organoboron Reagent | Product | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 2-Fluoro-4-methyl-6-phenylpyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~80 |
| 4-Methoxyphenylboronic Acid | 2-Fluoro-6-(4-methoxyphenyl)-4-methylpyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~90[4] |
| 4-Chlorophenylboronic Acid | 6-(4-Chlorophenyl)-2-fluoro-4-methylpyridine | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 16 | ~78 |
| 3-Thienylboronic Acid | 2-Fluoro-4-methyl-6-(thiophen-3-yl)pyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | ~75[4] |
| Pyrimidine-5-boronic acid | 2-Fluoro-4-methyl-6-(pyrimidin-5-yl)pyridine | Pd(PPh₃)₄ (4) | Cs₂CO₃ | DMF/H₂O (5:1) | 90 | 18 | ~65 |
Note: Yields are illustrative and may vary based on specific reaction scale, purity of reagents, and precise conditions. Optimization is often required for each specific substrate combination.[4]
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Specific conditions may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1-5 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)[1]
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
General Experimental Workflow:
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio). The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically between 80-110 °C).[2]
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluoro-4-methylpyridine product.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvent systems. The solubility of the base and boronic acid is critical; a change in solvent may improve results.[4]
-
Homo-coupling: Formation of a biaryl by-product from the boronic acid can occur. Ensure the solvent is thoroughly degassed, as oxygen can promote this side reaction.
-
Protodebromination: If the starting material is converted to 4-fluoro-6-methylpyridine (loss of bromine), ensure all reagents and solvents are anhydrous. The presence of water can lead to this side reaction.
By following these protocols and considering the provided data, researchers can effectively utilize this compound as a substrate in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for drug discovery and development.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-6-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proposed large-scale synthesis of 2-Bromo-6-fluoro-4-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a direct, published large-scale synthesis protocol for this specific compound, the following methodology is based on well-established and analogous Sandmeyer-type reactions for similar pyridine derivatives.[1][2][3]
Proposed Synthesis Pathway
The recommended synthetic route for this compound begins with the commercially available 2-Amino-6-fluoro-4-methylpyridine. The synthesis involves a two-step, one-pot Sandmeyer reaction. The first step is the diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt intermediate. This intermediate is then subjected to a copper(I) bromide-catalyzed bromination to yield the final product.
Quantitative Data Summary
The following table outlines the expected quantitative parameters for the synthesis, based on analogous reactions reported in the literature for similar substrates.[2][3] Actual yields and purity may vary and should be optimized for specific laboratory or plant conditions.
| Parameter | Expected Range | Notes |
| Starting Material | 2-Amino-6-fluoro-4-methylpyridine | Commercially available |
| Key Reagents | Hydrobromic Acid (48%), Sodium Nitrite, Copper(I) Bromide | Standard laboratory reagents |
| Reaction Temperature | -10°C to 5°C (Diazotization), 50-60°C (Bromination) | [1][3] |
| Reaction Time | 4 - 6 hours | [2] |
| Yield | 80 - 95% | [3] |
| Purity (post-purification) | >98% | Achievable with column chromatography |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar bromo-pyridines.[1][2][3]
Materials and Reagents:
-
2-Amino-6-fluoro-4-methylpyridine
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
Step 1: Diazotization
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-6-fluoro-4-methylpyridine (1.0 eq).
-
Cool the vessel to -10°C to -5°C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice).
-
Slowly add 48% aqueous hydrobromic acid (approx. 3.0 eq) dropwise, ensuring the internal temperature is maintained below 5°C.[1][3]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 - 1.2 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-1.5 hours, maintaining the temperature between -10°C and -5°C.[3]
-
After the addition is complete, stir the mixture for an additional 1.5 hours at the same temperature to ensure complete formation of the diazonium salt.[3]
Step 2: Sandmeyer Bromination
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (approx. 1.2 eq) in 48% aqueous hydrobromic acid and cool it in an ice bath.[1]
-
Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]
-
Heat the mixture to 50-60°C for 30-60 minutes to ensure the complete decomposition of the diazonium salt.[1]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to obtain pure this compound.[1]
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Concluding Remarks:
The protocol described provides a robust and scalable method for the synthesis of this compound. Researchers and process chemists should note that optimization of reaction parameters such as stoichiometry, temperature, and reaction time may be necessary to achieve the desired yield and purity on a larger scale. Standard laboratory safety precautions should be strictly adhered to, especially when handling corrosive and reactive reagents like hydrobromic acid and bromine. The successful synthesis of this versatile building block will facilitate the development of novel pharmaceuticals and agrochemicals.
References
Application Notes: Synthesis of Substituted Pyridines Using 2-Bromo-6-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-methylpyridine is a highly versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features a pyridine core with three key points of interest: a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 4-position. The differential reactivity of the two halogen atoms allows for selective and sequential functionalization, making it an ideal scaffold for the construction of complex, highly substituted pyridine derivatives.
The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, making the 2-position highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] Conversely, the fluorine atom at the 6-position, being ortho to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr), typically exhibiting greater reactivity in such reactions than the bromine atom.[2][3] This orthogonal reactivity allows for a modular approach to the synthesis of diverse molecular architectures.
These application notes provide detailed protocols and reaction guidelines for leveraging the dual reactivity of this compound to synthesize a wide range of substituted pyridine derivatives.
Caption: Reactivity map of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the C2-Position
The C2-bromo position is the primary site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.[1] This allows for the selective formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl or aryl-heteroaryl structures by reacting the bromopyridine with an organoboron reagent.[4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Note: The following conditions are illustrative and based on protocols for structurally similar 2-bromopyridines. Optimization may be required for specific substrates.)
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Est. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 70-85 |
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[5]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for coupling primary or secondary amines with the bromopyridine to form N-substituted aminopyridines.[6]
Table 2: Representative Conditions for Buchwald-Hartwig Amination (Note: The following conditions are illustrative and based on protocols for structurally similar 2-bromopyridines. Optimization may be required for specific substrates.)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Est. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 70-85 |
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.[7]
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous toluene via syringe, followed by morpholine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The C6-fluoro position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.[8] In SNAr reactions, the rate of displacement for halogens typically follows the order F > Cl > Br > I, making the C-F bond the preferred site for substitution by strong nucleophiles.[2]
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution (Note: The following conditions are illustrative. Optimization may be required for specific substrates.)
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Est. Yield (%) |
| 1 | Sodium Methoxide | - | Methanol | 65 | 80-90 |
| 2 | Morpholine | K₂CO₃ | DMSO | 100 | 85-95 |
| 3 | Sodium Azide | - | DMF | 80 | 75-85 |
| 4 | Potassium Thiophenolate | - | DMF | 25-50 | 80-90 |
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv, 25% solution in methanol)
-
Anhydrous Methanol
Procedure:
-
To a stirred solution of this compound in anhydrous methanol, add the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting residue by flash chromatography to yield the product.
Caption: General experimental workflow for synthesis.
Conclusion
This compound is a powerful synthetic intermediate that enables the regioselective synthesis of disubstituted 4-methylpyridines. By carefully selecting reaction conditions, researchers can exploit palladium-catalyzed cross-coupling reactions at the C2-bromo position or nucleophilic aromatic substitution at the C6-fluoro position. The protocols and data provided in these application notes serve as a comprehensive guide for the strategic functionalization of this versatile building block, facilitating the development of novel compounds for pharmaceutical and agrochemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-fluoro-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction yield with 2-Bromo-6-fluoro-4-methylpyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The electron-deficient nature of the pyridine ring and the fluorine substituent can lead to coordination with the palladium catalyst, causing deactivation.[1][2] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center and enhance catalytic activity.[3][4][5] |
| Inefficient Oxidative Addition | The C-Br bond of this compound may be difficult to activate due to the electron-withdrawing effects of the pyridine nitrogen and fluorine. Use a catalyst system known for high activity with aryl chlorides and bromides, such as those with Buchwald-type ligands.[5][6] Increasing the reaction temperature may also facilitate oxidative addition, but monitor for side reactions.[5] |
| Slow Transmetalation | The transfer of the organic group from the boron reagent to the palladium complex can be sluggish. Ensure the use of an appropriate base (e.g., K₃PO₄, Cs₂CO₃) to form the more reactive boronate species.[5] The choice of boronic acid derivative can also be critical; consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can exhibit different reactivity profiles.[7][8] |
| Poor Solubility | The starting materials or catalyst may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.[1][9] Screen different solvent systems, such as 1,4-dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base and boronic acid.[1][10] |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Protodeboronation | The boronic acid coupling partner is unstable and undergoes cleavage of the C-B bond by a proton source (e.g., water), especially at elevated temperatures.[8][11] | - Use more stable boronic esters (e.g., pinacol, MIDA) or trifluoroborate salts.[8][11] - Employ anhydrous solvents and minimize water content.[11] - Use milder reaction conditions (lower temperature, shorter reaction time) if feasible.[11] - A "slow release" strategy using MIDA boronates can maintain a low concentration of the reactive boronic acid, minimizing this side reaction.[8] |
| Homocoupling | Self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][5][10][11] | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[1][5][11] - Maintain a positive pressure of an inert gas throughout the reaction.[1] - Use a Pd(0) source or an efficient precatalyst to ensure rapid entry into the catalytic cycle, which can outcompete homocoupling.[5][10] |
| Debromination | The starting this compound is converted to 6-fluoro-4-methylpyridine. | - This can result from certain catalyst/ligand combinations or reaction conditions. Screen different ligands and bases to find a system that favors cross-coupling.[11] - Lowering the reaction temperature may also reduce the rate of dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound challenging?
A1: The coupling can be challenging due to the electronic properties of the substrate. The electron-deficient nature of the pyridine ring, amplified by the fluorine atom, can make oxidative addition more difficult and can also lead to deactivation of the palladium catalyst through coordination of the pyridine nitrogen.[1][2]
Q2: What is the best catalyst and ligand combination to start with?
A2: For challenging substrates like this, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[5][12] These ligands are known to promote the challenging oxidative addition step and stabilize the catalyst.[5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3]
Q3: How do I choose the right base for this reaction?
A3: The choice of base is crucial and often requires screening. Strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for difficult couplings.[5] The base facilitates the transmetalation step by activating the boronic acid.[5]
Q4: Should I use a boronic acid or a boronic ester?
A4: While boronic acids are common, boronic esters (like pinacol esters) or organotrifluoroborates are often more stable and less prone to protodeboronation, a common side reaction that consumes the boron reagent.[7][8][11] If you are experiencing issues with boronic acid decomposition, switching to a more stable derivative is a recommended strategy.[8]
Q5: Is it necessary to run the reaction under an inert atmosphere?
A5: Yes, it is highly recommended. Oxygen can lead to the oxidative homocoupling of the boronic acid and can also contribute to the decomposition of the palladium catalyst.[1][10][11] To ensure high yields and reproducibility, the reaction should be set up under an inert atmosphere of nitrogen or argon, and all solvents should be properly degassed.[1][11]
Data on Reaction Conditions
The following tables summarize typical starting conditions for the Suzuki coupling of 2-bromo-pyridines. Optimization will be required for the specific case of this compound.
Table 1: Comparison of Catalyst and Ligand Systems
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| Pd(PPh₃)₄ (3-5) | - | Moderate | A common starting point, but often less effective for challenging substrates.[6] |
| PdCl₂(dppf) (2-5) | - | Moderate to High | The dppf ligand can be effective, but Buchwald-type ligands often perform better for electron-deficient substrates.[12] |
Table 2: Comparison of Bases and Solvents
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| K₃PO₄ (2-3) | 1,4-Dioxane | High | Often a very effective base for challenging Suzuki couplings.[5] |
| Cs₂CO₃ (2-3) | THF | High | A strong base that can be beneficial for slow reactions, but is more expensive.[12] |
| NaOtBu (1.5-2) | Dioxane | Moderate to High | A very strong base, can be effective but may promote side reactions.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[13]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13][14]
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane) via syringe. If a co-solvent like water is used, ensure it is also degassed.[1][13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]
Visualizations
Caption: A workflow for troubleshooting low yields in the Suzuki coupling.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-methylpyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Bromo-6-fluoro-4-methylpyridine and its derivatives.
Troubleshooting Guide & FAQs
This section is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: After synthesis, my crude product analysis (TLC, GC-MS) shows multiple spots/peaks. What are the likely impurities?
A1: The presence of multiple spots or peaks indicates the formation of byproducts during the reaction. For this compound derivatives, common impurities can include:
-
Isomeric Byproducts: Depending on the synthetic route, bromination might occur at a different position on the pyridine ring, leading to constitutional isomers. For instance, in syntheses involving bromination of a 4-methyl-6-fluoropyridine precursor, bromination at other positions is a possibility.[1]
-
Di-brominated Byproducts: Over-bromination of the starting material or the desired product can lead to the formation of di-brominated species.[1]
-
Unreacted Starting Material: The reaction may not have proceeded to completion, leaving unreacted starting materials in the crude product.[1]
-
Hydrolysis Products: The bromo-group can be susceptible to hydrolysis, especially in the presence of moisture during workup or storage, which would form the corresponding 6-fluoro-4-methylpyridin-2-ol derivative.[1]
-
Starting Material Isomers: Impurities in the initial starting materials can carry through the synthesis.
Q2: I am having difficulty purifying my this compound derivative by column chromatography. The peaks are tailing. What can I do?
A2: Peak tailing is a common issue when purifying pyridine derivatives on silica gel due to the basic nature of the pyridine nitrogen interacting with acidic silanol groups on the silica surface.[2] Here are several strategies to mitigate this:
-
Mobile Phase Additives: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.1-1% is a common choice.[2]
-
Use of Neutralized Silica Gel: You can use silica gel that has been pre-treated with a base like triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based column.[2]
-
pH Adjustment (for HPLC): In reverse-phase HPLC, adjusting the mobile phase pH can significantly improve peak shape. Lowering the pH (e.g., to 2.5-3.0 with an additive like formic acid or TFA) will protonate the pyridine nitrogen, which can reduce interactions with residual silanols.[2][3]
Q3: I am trying to recrystallize my this compound derivative, but it is "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point rather than forming solid crystals.[1] This can be due to several factors:
-
High Solute Concentration: The solution may be too concentrated. Try using a larger volume of the solvent.[1]
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.[1]
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
To induce crystallization, you can also try:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a very small crystal of the pure compound (a seed crystal) to the cooled solution.
Q4: What are suitable recrystallization solvents for this compound derivatives?
A4: For brominated pyridine derivatives, a mixture of a polar solvent and a non-polar solvent is often effective.[4] It is highly recommended to perform small-scale solubility tests to find the optimal solvent system for your specific compound.
| Solvent System Example | Component A (More Polar) | Component B (Less Polar/Anti-solvent) |
| System 1 | Ethyl Acetate | Hexanes or Petroleum Ether[4][5] |
| System 2 | Ethanol | Water[4] |
| System 3 | Acetone | n-Hexane |
| System 4 | Dichloromethane | n-Hexane |
Q5: My this compound derivative is a liquid or a low-melting solid at room temperature. How should I purify it?
A5: If your compound is a liquid or an oil, recrystallization is not a suitable purification method. In this case, you should consider:
-
Vacuum Distillation: For thermally stable liquids, fractional distillation under reduced pressure can be a very effective purification technique.
-
Flash Column Chromatography: This is a versatile method for purifying liquids and oils.[1] Refer to the troubleshooting guide for column chromatography (Q2) for optimizing this technique.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of a this compound derivative using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC analysis)
-
Sand
-
Crude this compound derivative
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel bed.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb onto the silica gel by draining the eluent to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to the top of the column to begin the elution process.
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying a solid this compound derivative.
Materials:
-
Crude solid this compound derivative
-
Suitable solvent or solvent pair (determined from small-scale tests)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (or the more polar solvent of a pair).
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the solvent's boiling point.[1]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should begin to form.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove any remaining solvent.[1]
-
Visualizations
Caption: A generalized workflow for the purification of this compound derivatives.
Caption: A troubleshooting guide for common recrystallization challenges.
References
Technical Support Center: Optimizing Coupling Reactions with 2-Bromo-6-fluoro-4-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction times and overall success rates for palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-fluoro-4-methylpyridine.
Troubleshooting Guides
This section addresses common issues encountered during coupling reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Slow or Incomplete Reaction
-
Symptom: Monitoring the reaction (e.g., by TLC, GC-MS, or LC-MS) shows a significant amount of unreacted this compound even after an extended period.
| Potential Cause | Recommended Action |
| Catalyst Inactivity or Insufficient Loading | Use a fresh batch of palladium catalyst or a more active pre-catalyst. Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1] |
| Inappropriate Ligand Selection | For Suzuki-Miyaura reactions, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, ligands such as BINAP or DPPF can be effective. A ligand screen is often beneficial.[1] |
| Suboptimal Reaction Temperature | Cautiously increase the reaction temperature in increments (e.g., 10-20 °C).[2] Higher temperatures can accelerate the reaction, but also potentially lead to side reactions.[1][3] |
| Insufficient Base Strength or Solubility | For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2][3] Ensure the chosen base is soluble in the solvent system; adding a co-solvent like water can sometimes improve solubility.[3][4] For Buchwald-Hartwig aminations with unprotected N-H heterocycles, a strong, non-nucleophilic base like LiHMDS is often preferred.[5][6] |
| Poor Reagent Solubility | If starting materials are not fully dissolved, the reaction will be sluggish. Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the mixture to improve solubility.[1][2] |
| Catalyst Inhibition by Pyridine Nitrogen | The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, slowing down the catalytic cycle.[1][2] Using bulky, electron-rich phosphine ligands can sterically hinder this coordination.[1] |
Issue 2: Significant Byproduct Formation
-
Symptom: The desired product is observed, but is accompanied by significant amounts of impurities such as homocoupled products or debrominated starting material.
| Byproduct | Potential Cause | Recommended Action |
| Homocoupling of Boronic Acid (in Suzuki reactions) | Presence of oxygen in the reaction mixture.[2] High reaction temperature.[1] | Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[2] Maintain a positive pressure of an inert gas (argon or nitrogen).[2] Try running the reaction at a lower temperature for a longer duration.[1] |
| Protodebromination (loss of bromine) | Presence of protic impurities in reagents or solvents.[1] Formation of palladium hydride species, influenced by the choice of base and solvent.[1] | Ensure all reagents and solvents are anhydrous.[1] A screen of different bases and anhydrous solvent systems may be necessary to minimize this side reaction.[1] |
| Glaser Coupling (in Sonogashira reactions) | Oxygen is a key promoter of this alkyne homocoupling.[7] High concentrations of the copper(I) co-catalyst can also accelerate this side reaction.[7] | Employ strictly anaerobic conditions with rigorous degassing.[7] Reduce the loading of the copper co-catalyst or consider copper-free conditions.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound slower compared to other aryl bromides?
A1: The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction and slow down the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[1][2]
Q2: Which is a more reactive coupling partner: this compound or 2-Chloro-6-fluoro-4-methylpyridine?
A2: Generally, aryl bromides are more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions.[8] The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step of the catalytic cycle more favorable.[2][8] While reactions with the chloro-analog are possible, they often require more forcing conditions, such as higher temperatures and more active catalyst systems.[1][8]
Q3: Is it necessary to run coupling reactions with this compound under an inert atmosphere?
A3: Yes, it is highly recommended. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of boronic acids in Suzuki reactions.[2] For optimal and reproducible results, all coupling reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
Q4: What is the role of the base in these coupling reactions?
A4: The base plays a critical role in several types of coupling reactions.
-
Suzuki-Miyaura Coupling: The base facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step.[2][3]
-
Buchwald-Hartwig Amination: A strong base is typically required to deprotonate the amine, forming a more nucleophilic amide that can then couple with the aryl halide.[3][9]
-
Sonogashira Coupling: The base deprotonates the terminal alkyne to form a copper acetylide (in copper-co-catalyzed reactions), which then participates in the catalytic cycle.[3]
Q5: How can I choose an appropriate solvent for my coupling reaction?
A5: The choice of solvent is crucial and can influence catalyst solubility, stability, and reaction rate.[4] Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF, often in combination with water to aid in dissolving inorganic bases.[4][10] For Buchwald-Hartwig aminations, non-polar, aprotic solvents like toluene or dioxane are often optimal.[4] If solubility is an issue, switching to a more polar solvent or a solvent mixture may be beneficial.[4]
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for various coupling reactions with 2-bromo-pyridines, which can be adapted for this compound. Optimization will likely be required for specific substrates.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-3 mol% |
| Ligand | SPhos, XPhos | 2-6 mol% |
| Base | K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Typically a 4:1 to 10:1 ratio |
| Temperature | 80-110 °C | [2] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% |
| Ligand | XPhos, RuPhos, BrettPhos | 2-4 mol% |
| Base | NaOtBu, LiHMDS | 1.2-2.0 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous and degassed |
| Temperature | 80-110 °C | [4][6][9][11] |
Table 3: Recommended Conditions for Sonogashira Coupling
| Component | Recommendation | Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | 2-3 mol% |
| Co-catalyst | CuI | 5 mol% |
| Ligand | PPh₃ | 5 mol% |
| Base | Et₃N, DIPEA | 2.0 equivalents |
| Solvent | THF, DMF | Anhydrous and degassed |
| Temperature | Room Temperature to 100 °C | [1][12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[11][13]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[4][11]
Visualizations
Caption: A decision tree for troubleshooting slow coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-6-fluoro-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for challenging cross-coupling reactions with 2-Bromo-6-fluoro-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What makes cross-coupling reactions with this compound challenging?
A1: The primary challenges stem from the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the fluorine substituent can deactivate the palladium catalyst. The pyridine nitrogen can also coordinate to the palladium center, leading to the formation of inactive catalytic species. This can result in low yields and slow reaction rates. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this compound?
A2: The C-Br bond at the 2-position is the primary site for cross-coupling reactions. The most commonly employed and effective reactions are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.
Q3: How do I choose the right ligand for my coupling reaction?
A3: For difficult couplings involving electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition and reductive elimination steps, and sterically hinder the pyridine nitrogen from deactivating the catalyst. For specific recommendations, refer to the troubleshooting guides below.
Q4: Can I perform these reactions under aerobic conditions?
A4: It is highly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Running the reactions under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation and minimize side reactions such as the homocoupling of boronic acids in Suzuki reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
This is a common issue when working with electron-deficient pyridines. The following troubleshooting guide provides a systematic approach to optimizing your reaction.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Recommended Catalyst Systems & Conditions (Illustrative Data):
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | >85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 92 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | ~88-96 |
Note: Yields are based on reactions with structurally similar 2-bromo-pyridines and should be considered as a starting point for optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. The following guide will help you navigate these choices.
Decision Tree for Catalyst and Base Selection:
Caption: A decision tree to guide the selection of ligands and bases for Buchwald-Hartwig amination.
Recommended Catalyst Systems & Conditions (Illustrative Data):
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.1) | Toluene | 110 | 75-85 |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 80-95 |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Dioxane | 100 | 70-80 |
Note: Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
Issue: Low yield and/or significant formation of Glaser-Hay homocoupling byproduct.
Successful Sonogashira couplings of 2-bromo-pyridines often require a copper co-catalyst, but this can also promote the undesired homocoupling of the alkyne.
Catalytic Cycle and Side Reaction:
Caption: The catalytic cycle of the Sonogashira coupling and the competing Glaser homocoupling side reaction.
Recommended Catalyst Systems & Conditions (Illustrative Data for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine):
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 91 |
| Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 93 |
| 1-Ethynylcyclohexan-1-ol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 90 |
Data from a study on 6-bromo-3-fluoro-2-cyanopyridine, demonstrating high yields at room temperature.[1]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography. To minimize Glaser homocoupling, ensure the reaction is performed under strictly anaerobic conditions.
References
preventing hydrodehalogenation in 2-Bromo-6-fluoro-4-methylpyridine reactions
Welcome to the technical support center for reactions involving 2-Bromo-6-fluoro-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in my reaction with this compound?
Hydrodehalogenation is an undesired side reaction where the bromine atom at the C2 position of the pyridine ring is replaced by a hydrogen atom. This leads to the formation of the byproduct 4-fluoro-6-methylpyridine. This side reaction consumes your starting material, reduces the yield of your desired product, and complicates the purification process.[1]
Q2: What are the primary causes of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, hydrodehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[1][2] These hydride species can arise from several sources:
-
Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can generate hydrides, particularly at elevated temperatures.[1]
-
Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors.[1][3]
-
Reagents: Trace impurities, for instance, borane-related species in boronic acids, can contribute to the formation of Pd-H.[1]
-
Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1][4]
Q3: How does the choice of ligand and catalyst impact the extent of hydrodehalogenation?
The ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle.[1] This acceleration allows the desired product to form faster than the competing hydrodehalogenation pathway. For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1][2] Starting with a Pd(0) source like Pd₂(dba)₃ can also be beneficial.[2]
Q4: Which bases and solvents are recommended to minimize hydrodehalogenation?
To suppress hydrodehalogenation, it is advisable to switch from strong alkoxide bases to milder, non-nucleophilic inorganic bases.[1] Anhydrous, aprotic solvents are also preferred.
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for Suzuki and Buchwald-Hartwig reactions.[1][5]
-
Recommended Solvents: Use anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane.[1][6] It is crucial to ensure solvents are free from water and oxygen.
Troubleshooting Guides
Issue 1: Significant formation of 4-fluoro-6-methylpyridine in a Suzuki-Miyaura coupling reaction.
If you observe a significant amount of the hydrodehalogenated byproduct, consider the following troubleshooting steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting low yield in Buchwald-Hartwig amination of 2-Bromo-6-fluoro-4-methylpyridine
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-6-fluoro-4-methylpyridine
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the Buchwald-Hartwig amination of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield or failing completely?
A1: Low yields in the amination of 2-halopyridines, such as this compound, are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Poisoning: The most prevalent issue with 2-halopyridine substrates is the coordination of the pyridine nitrogen to the palladium catalyst, which inhibits its catalytic activity.[1] The electron-withdrawing fluorine atom in your substrate can exacerbate this issue.
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and preventing pyridine coordination. A ligand that is not sterically bulky or electron-rich enough may not be effective.[1][2]
-
Incorrect Base Selection: The choice and solubility of the base are crucial. A base that is too weak may not facilitate deprotonation effectively, while a very strong base could lead to side reactions.[1][3][4][5]
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Poor Reagent Quality or Inertness: Palladium-catalyzed reactions are highly sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[1]
-
Inadequate Temperature or Reaction Time: These reactions typically require heating (80-110 °C) to proceed efficiently.[1][6] However, excessively high temperatures can lead to catalyst decomposition.[1]
Q2: What are the visible signs of a failed or failing reaction?
A2: Monitoring the physical appearance of the reaction mixture can provide clues:
-
Formation of Palladium Black: The appearance of a fine black precipitate indicates that the palladium catalyst has decomposed and precipitated out of the solution, halting the catalytic cycle.[1]
-
No Color Change: A healthy Buchwald-Hartwig reaction is often a colored (yellow to reddish-brown) homogeneous solution. If the reaction mixture remains colorless, it may indicate that the catalyst has not become active.[1]
-
Reaction Stalling: If initial product formation is observed (via TLC or LC-MS) but the reaction does not proceed to completion, it could signify gradual catalyst decomposition or poisoning.[1]
Q3: How can I optimize the reaction conditions to improve the yield?
A3: A systematic, one-variable-at-a-time optimization approach is most effective.[1]
-
Ligand Screening: For challenging substrates like yours, bulky, electron-rich biaryl phosphine ligands are often the most effective. Consider screening ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[7]
-
Base Screening: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if base-sensitive functional groups are present or if solubility is an issue, consider other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃).[3][8]
-
Solvent Selection: Toluene and dioxane are standard high-boiling, non-coordinating solvents for these reactions.[1][7] Ensure they are anhydrous.
-
Temperature and Time: If the reaction is sluggish, consider increasing the temperature in 10 °C increments (up to ~110 °C). If catalyst decomposition is suspected, try lowering the temperature to 80-90 °C and increasing the reaction time.[1][7]
-
Catalyst Choice: Using a pre-formed palladium pre-catalyst (e.g., an XPhos palladacycle) can be more efficient than generating the active Pd(0) species in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃.[3][7]
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions and estimated yields for the Buchwald-Hartwig amination of similar 2-bromopyridine substrates. This data can serve as a starting point for optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) (estimated) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu (1.4) | Toluene | 80 | 12 | 60-75 |
Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates as specific data for this compound is not extensively documented in a comparative table.[9]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) (1-5 mol%)
-
Base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium source, ligand (if not using a pre-catalyst), and base.
-
Inerting: Seal the vessel and evacuate and backfill with inert gas three times.
-
Reagent Addition: Add the this compound, followed by the anhydrous solvent via syringe.
-
Catalyst Pre-formation (if applicable): Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation if using a Pd(II) source.
-
Amine Addition: Add the amine to the reaction mixture.
-
Heating: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously for the specified time (typically 12-24 hours). Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-6-fluoro-4-methylpyridine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and eluent system for the purification of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel (230-400 mesh). A widely used eluent system is a gradient of ethyl acetate in hexanes.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities.[1]
Q2: My compound is showing significant peak tailing during column chromatography. What could be the cause and how can I resolve it?
A2: Peak tailing is a common issue when purifying pyridine derivatives on silica gel.[3] This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica gel.[3]
To mitigate tailing, you can:
-
Add a basic modifier to the eluent: A small amount of a base, such as triethylamine (typically 0.1-1%), can be added to the eluent to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina or a polymer-based column.[3]
Q3: I am observing co-elution of my target compound with an impurity. What steps can I take to improve the separation?
A3: Poor separation can be addressed by several strategies:[1]
-
Optimize the eluent system: Carefully re-evaluate the solvent system using TLC. Try different solvent ratios or even different solvent systems (e.g., dichloromethane/methanol).
-
Reduce the column loading: Overloading the column is a frequent cause of poor separation. As a general guideline, the amount of crude material should be about 1-2% of the weight of the silica gel.[1]
-
Ensure proper column packing: A poorly packed column with channels or cracks will lead to inefficient separation. Ensure the silica gel is packed uniformly.[1]
-
Employ a shallower gradient: If using a gradient elution, a slower, more gradual increase in polarity can improve the resolution of closely eluting compounds.
Q4: Is this compound stable on silica gel?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate eluent system. | Optimize the eluent system using TLC with various solvent ratios (e.g., ethyl acetate/hexanes).[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column (aim for 1-2% of silica gel weight).[1] | |
| Improperly packed column. | Repack the column ensuring a uniform and crack-free silica bed.[1] | |
| Product Elutes Too Quickly (High Rf) | Eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., use a higher ratio of hexanes to ethyl acetate). |
| Product Elutes Too Slowly (Low Rf) | Eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Peak Tailing | Interaction of the basic pyridine nitrogen with acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent.[3] |
| Consider using a less acidic stationary phase like alumina.[3] | ||
| No Compound Eluting | Compound may have decomposed on the column. | Check the stability of the compound on silica gel using a 2D TLC test.[3] |
| Eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. | |
| Low Recovery | Compound degradation on the column. | Use a less acidic stationary phase or add a basic modifier to the eluent.[3] |
| Incomplete elution from the column. | After collecting the main fractions, flush the column with a highly polar solvent to check for any remaining compound. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Eluent System Optimization
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude this compound
-
Developing chambers
-
Various ratios of ethyl acetate and hexanes (e.g., 5:95, 10:90, 20:80)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of several TLC plates.
-
Place each plate in a developing chamber containing a different eluent system.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp.
-
The optimal eluent system will provide an Rf value of approximately 0.2-0.3 for the desired product, with good separation from impurities.
Protocol 2: Flash Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Crude this compound
-
Optimized eluent system (from Protocol 1)
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the excess eluent until the solvent level is just at the top of the sand.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the solution to the top of the column and allow it to absorb into the silica.[2]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin the elution.
-
Collect fractions in separate tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent as the column runs.[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification.
References
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-fluoro-4-methylpyridine. The information is designed to address specific issues that may be encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary scale-up challenges?
A1: The most prevalent and industrially preferred method for synthesizing 2-halo-pyridines is the Sandmeyer reaction.[1] This process involves the diazotization of the corresponding aminopyridine (in this case, 2-Amino-6-fluoro-4-methylpyridine) followed by displacement of the diazonium group with a bromide ion.[2] Key scale-up challenges include:
-
Exothermic Reactions: Both the diazotization and the subsequent bromination can be highly exothermic, necessitating careful temperature control to prevent runaway reactions and ensure safety.[3]
-
Instability of Diazonium Salts: Diazonium salt intermediates can be explosive and are often unstable at elevated temperatures, requiring immediate use after formation.[1][4]
-
Reagent Handling: The use of corrosive acids like hydrobromic acid and potentially hazardous reagents requires specialized handling procedures and equipment suitable for large volumes.[5]
-
Mixing Efficiency: Achieving uniform mixing in large reactors is critical to avoid localized temperature gradients and reagent concentration imbalances, which can lead to side reactions and reduced yields.[3][6]
Q2: What are the typical impurities I should expect during the synthesis, and how can they be identified?
A2: Common impurities in the synthesis of this compound include:
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Unreacted Starting Material: Residual 2-Amino-6-fluoro-4-methylpyridine due to incomplete reaction.[1]
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-fluoro-methylpyridine species, especially with an excess of the brominating agent.[1]
-
Phenolic Byproducts: The diazonium salt intermediate can react with water to form the corresponding hydroxypyridine (6-fluoro-4-methylpyridin-2-ol).[1]
-
Isomeric Byproducts: Depending on the synthetic route, other isomers might form, although the Sandmeyer reaction is generally regioselective.[7]
These impurities can be effectively identified and quantified using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) to separate components and determine their molecular weights, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[1]
Q3: What are the recommended purification methods for crude this compound at an industrial scale?
A3: While laboratory-scale purification often relies on column chromatography, this method can be impractical and costly for large quantities.[3] For scale-up, the following methods are recommended:
-
Fractional Distillation: If the product is a liquid with a boiling point sufficiently different from its impurities, vacuum distillation is a highly effective and scalable purification technique.[4][7]
-
Recrystallization: If the product is a solid or can be converted to a solid derivative, recrystallization from a suitable solvent system is an excellent method for achieving high purity on a large scale.[7]
-
Aqueous Work-up and Extraction: A crucial initial step involves quenching the reaction and performing an aqueous work-up to remove inorganic salts, acids, and other water-soluble impurities through liquid-liquid extraction.[8]
Q4: What are the most critical safety hazards to consider during the scale-up of this synthesis?
A4: Scaling up the synthesis introduces significant safety considerations that must be addressed:
-
Handling of Corrosive and Toxic Reagents: Reagents such as 48% hydrobromic acid and bromine are highly corrosive and toxic.[2][5] Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.
-
Thermal Runaway: The exothermic nature of the diazotization reaction presents a risk of thermal runaway.[3] A formal hazard evaluation and risk assessment should be conducted, and robust temperature monitoring and control systems must be in place.[9]
-
Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas, which can lead to a pressure buildup in a closed system.[10] The reaction vessel must be adequately vented.
-
Flammability: Many organic solvents used for extraction (e.g., diethyl ether, ethyl acetate) are flammable.[1][5] Operations should be conducted away from ignition sources in a well-ventilated area.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Sub-optimal reaction temperature. 4. Loss of product during work-up and purification. | 1. Ensure slow, dropwise addition of sodium nitrite solution while maintaining vigorous stirring.[1] Verify the stoichiometry of reagents. 2. Use the diazonium salt solution immediately after its preparation and maintain low temperatures (typically -5 to 5 °C).[1][10] 3. Strictly control the temperature throughout the addition of reagents and during the reaction.[4] 4. Optimize extraction and purification procedures to minimize losses.[3] |
| Presence of Di-brominated Byproduct | 1. Excess of brominating agent (e.g., bromine). 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a stoichiometric amount of the brominating agent.[1] 2. Maintain the recommended low temperature during the entire process.[1] 3. Monitor the reaction progress using TLC or GC and quench the reaction upon consumption of the starting material.[1] |
| Formation of Phenolic Impurities | The diazonium salt intermediate is reacting with water. | 1. While the reaction is often run in aqueous acid, ensure the temperature is kept low to minimize the rate of this side reaction.[1] |
| Unreacted Starting Material Detected in Product | 1. Insufficient amount of sodium nitrite. 2. Inefficient mixing of reagents. | 1. Ensure the correct stoichiometry of sodium nitrite is used.[1] 2. Maintain vigorous and efficient stirring, especially in larger reactors, to ensure proper mixing of the reagents.[1][6] |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of bromo-methylpyridines via a Sandmeyer-type reaction. These values are based on analogous reactions and should be optimized for the specific synthesis of this compound.
| Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | -20 to RT | 6 | 86 | [2] |
| 2-Amino-4-methylpyridine | HBr, NaNO₂, CuBr | -5 to RT | - | 86-95 | [4] |
| 2-Amino-6-methylpyridine | HBr, Br₂, NaNO₂ | -10 to 5 | 3 | 95 | [11] |
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures for similar substrates and requires optimization.[2][10][11]
Materials and Reagents:
-
2-Amino-6-fluoro-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-Amino-6-fluoro-4-methylpyridine (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 3.0 eq) while maintaining the temperature below 10 °C.[10]
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (approx. 1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0 °C and 5 °C.[10]
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[10] The diazonium salt solution should be used immediately in the next step.
Step 2: Sandmeyer Bromination
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) (approx. 1.2 eq) in 48% aqueous HBr.[10]
-
Cool the CuBr solution in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[10]
-
To ensure complete decomposition of the diazonium salt, gently heat the mixture to 50-60 °C for 30 minutes.[10]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).[10]
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
managing reaction exotherms in 2-Bromo-6-fluoro-4-methylpyridine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-fluoro-4-methylpyridine. The synthesis of this compound, particularly via the Sandmeyer reaction, involves highly exothermic steps that require careful management to ensure safety, purity, and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key exothermic steps?
A1: The most prevalent method for synthesizing this compound is through a Sandmeyer-type reaction, starting from 2-Amino-6-fluoro-4-methylpyridine.[1][2][3] This process involves two primary stages, both of which are significantly exothermic and require strict temperature control:
-
Diazotization: The initial step is the reaction of the starting aminopyridine with a diazotizing agent, typically sodium nitrite, in a strong acid like hydrobromic acid, to form an unstable diazonium salt intermediate.[1][2] This reaction is highly exothermic and can lead to runaway conditions if not properly controlled.
-
Bromination (Sandmeyer Reaction): The subsequent displacement of the diazonium group with a bromide ion, often catalyzed by copper(I) bromide, is also exothermic.[1][3] Vigorous nitrogen gas evolution is a key indicator of this reaction step.
Q2: What are the primary safety concerns associated with the synthesis of this compound?
A2: The primary safety concerns are associated with the formation and handling of the aryl diazonium salt intermediate. These compounds are known to be thermally unstable and can decompose explosively, especially if isolated or allowed to warm to room temperature.[4][5] Key hazards include:
-
Thermal Runaway: The diazotization step is highly exothermic. Poor temperature control can lead to a rapid, self-accelerating reaction, resulting in a dangerous increase in temperature and pressure.[6]
-
Explosion Hazard: Diazonium salts, particularly when dry, are shock-sensitive and can detonate.[4][5] It is crucial to keep them in solution and at low temperatures.
-
Gas Evolution: The decomposition of the diazonium salt in the Sandmeyer step releases a large volume of nitrogen gas, which can cause pressure buildup if the reaction vessel is not adequately vented.[1]
Q3: How can I monitor the progress of the reaction to ensure completion and avoid side reactions?
A3: Reaction monitoring is critical for achieving high yield and purity. A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of the starting material (2-Amino-6-fluoro-4-methylpyridine) and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any potential impurities or byproducts, such as di-brominated species or phenolic impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying isomeric impurities.[7]
Q4: What are the common impurities in this synthesis, and how can they be minimized?
A4: Common impurities include:
-
Unreacted Starting Material: This can result from incomplete diazotization. Ensure the correct stoichiometry of sodium nitrite is used and that it is added slowly and with efficient stirring at low temperatures.[7]
-
Phenolic Byproducts: The diazonium salt can react with water to form the corresponding hydroxypyridine. Maintaining a low reaction temperature can minimize this side reaction.[7]
-
Di-brominated Byproducts: Although less common in this specific synthesis, over-bromination can occur if reaction conditions are not well-controlled. Use of the correct stoichiometry of the brominating agent is essential.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization.[7]2. Decomposition of the diazonium salt.[7]3. Sub-optimal reaction temperature.[7] | 1. Ensure slow, dropwise addition of sodium nitrite solution while maintaining the temperature below 5 °C.[5]2. Use the diazonium salt immediately in the next step; it is unstable at higher temperatures.3. Carefully control the temperature throughout the reaction, especially during the addition of sodium nitrite and the subsequent bromination step. |
| Reaction Temperature Spikes (Exotherm) | 1. Addition of sodium nitrite is too fast.2. Inadequate cooling of the reaction mixture.3. High concentration of reactants. | 1. Reduce the addition rate of the sodium nitrite solution.2. Ensure the cooling bath is maintained at the target temperature (e.g., 0-5 °C) and that there is efficient stirring to ensure uniform temperature distribution.3. Consider diluting the reaction mixture, although this may impact reaction kinetics. |
| Formation of Dark-Colored Byproducts | 1. Decomposition of the diazonium salt due to elevated temperatures.2. Presence of impurities in the starting materials. | 1. Improve temperature control throughout the synthesis.2. Ensure the purity of the 2-Amino-6-fluoro-4-methylpyridine and other reagents. |
| Vigorous, Uncontrolled Gas Evolution | 1. Rapid decomposition of the diazonium salt during the Sandmeyer step.2. Addition of the diazonium salt solution to the copper(I) bromide solution is too fast. | 1. Add the cold diazonium salt solution to the copper(I) bromide solution slowly and in a controlled manner.2. Ensure the reaction vessel is adequately vented to prevent pressure buildup. |
Experimental Protocols
The following is a generalized protocol adapted from the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.[1][2]
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-Amino-6-fluoro-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture over a period of at least 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately in the next step.[1]
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it in an ice bath.[1]
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
To ensure complete decomposition of the diazonium salt, the mixture can be gently heated to 40-50 °C for 30 minutes.[1]
-
Cool the reaction mixture to room temperature and proceed with workup and purification (e.g., extraction with an organic solvent, washing, drying, and chromatography).[1]
Quantitative Data Summary
The following table provides typical reaction parameters based on analogous syntheses. These should be considered as starting points and may require optimization.
| Parameter | Value |
| Stoichiometry | |
| 2-Amino-6-fluoro-4-methylpyridine | 1.0 eq |
| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 eq |
| Hydrobromic Acid (HBr, 48%) | 3.0 - 4.0 eq |
| Copper(I) Bromide (CuBr) | 1.1 - 1.5 eq |
| Reaction Conditions | |
| Diazotization Temperature | 0 - 5 °C |
| Sandmeyer Reaction Temperature | 0 - 50 °C |
| Diazotization Time | 0.5 - 1 hour |
| Sandmeyer Reaction Time | 2 - 4 hours |
| Expected Yield | 60 - 80% (overall) |
Note: Data is adapted from the synthesis of structurally similar compounds and should be optimized for the specific synthesis of this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for managing reaction exotherms.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-6-fluoro-4-methylpyridine and 2-chloro-4-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. The choice of halogenated pyridine precursors significantly impacts synthetic efficiency, dictating reaction conditions and potential downstream transformations. This guide provides an objective comparison of the reactivity of two key building blocks: 2-Bromo-6-fluoro-4-methylpyridine and 2-chloro-4-fluoro-5-methylpyridine . The analysis focuses on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by established chemical principles and representative experimental data.
General Principles of Reactivity
The reactivity of these isomeric halopyridines is primarily governed by the nature and position of their halogen substituents. Two principal reaction classes dictate their synthetic utility:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity trend is inversely proportional to the C-X bond dissociation energy, following the general order: C-I > C-Br > C-Cl >> C-F.[1] Consequently, the C-Br bond in this compound is significantly more susceptible to oxidative addition than the C-Cl bond in 2-chloro-4-fluoro-5-methylpyridine, generally leading to faster reactions under milder conditions. The C-F bond is typically inert under these conditions.[2]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling, SNAr reactivity is largely influenced by the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[3] The general reactivity order for SNAr is F > Cl > Br > I.[3] The electron-deficient nature of the pyridine ring activates the positions ortho (2- and 6-) and para (4-) to the nitrogen atom for nucleophilic attack.[1] Therefore, the fluorine atoms on both molecules are the most likely sites for SNAr, with the C-Cl bond being more reactive than the C-Br bond in such transformations.
Data Presentation: Comparative Reactivity in Key Transformations
The following tables summarize expected and reported reactivity for the title compounds and closely related analogues in Suzuki-Miyaura and Buchwald-Hartwig reactions. Direct comparative experimental data for the two title compounds under identical conditions is limited in the literature; therefore, data for structurally similar substrates is presented to provide a reliable indication of expected performance.
Table 1: Suzuki-Miyaura Coupling
| Feature | This compound | 2-chloro-4-fluoro-5-methylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-100 °C | Higher temperatures often required (>100 °C) |
| Catalyst Loading | Typically lower | Often requires higher catalyst loading and more specialized ligands |
| Representative Yield * | 92% (for the coupling of the similar 2-Bromo-4-fluoro-5-methylpyridine with 4-methoxyphenylboronic acid)[4] | Generally lower yields under comparable conditions to the bromo-analogue. |
*Note: Yields are highly dependent on the specific boronic acid, catalyst system, and reaction conditions.
Table 2: Buchwald-Hartwig Amination
| Feature | This compound | 2-chloro-4-fluoro-5-methylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-110 °C | Elevated temperatures and more active catalyst systems are often necessary. |
| Ligand Requirements | A broad range of phosphine ligands are effective. | Requires bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) to facilitate C-Cl bond activation.[5] |
| Representative Yield * | 60% (for the amination of the similar 2-bromo-6-methylpyridine with cyclohexane-1,2-diamine)[6] | Expected to be lower than the bromo-analogue under identical conditions. |
*Note: Yields are highly dependent on the specific amine, catalyst system, and reaction conditions.
Experimental Protocols
The following are representative experimental protocols for key reactions, based on established procedures for analogous compounds.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol is adapted for the Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
This protocol provides a general procedure for the palladium-catalyzed amination of a 2-bromopyridine with an amine.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-12 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position
This protocol is a general procedure for the SNAr of a 4-fluoropyridine derivative with a nucleophile, where the fluorine is expected to be the most reactive site.[3]
Materials:
-
This compound or 2-chloro-4-fluoro-5-methylpyridine (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide) (1.5 equiv)
-
Anhydrous DMF or DMSO
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the fluoropyridine derivative in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the nucleophile portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Comparative workflow for Pd-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice between this compound and 2-chloro-4-fluoro-5-methylpyridine is highly dependent on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers a clear advantage in reactivity, generally allowing for milder conditions, lower catalyst loadings, and potentially higher yields. Conversely, for nucleophilic aromatic substitution, the fluorine atom is the most labile position on both molecules, while the chloro-substituent on 2-chloro-4-fluoro-5-methylpyridine would be more susceptible to displacement than the bromo-substituent on this compound under SNAr conditions. This guide provides the foundational principles and practical protocols to aid researchers in making informed decisions for the efficient synthesis of complex pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC Analysis for 2-Bromo-6-fluoro-4-methylpyridine Purity Assessment
For researchers, scientists, and drug development professionals, the stringent purity assessment of pharmaceutical intermediates like 2-Bromo-6-fluoro-4-methylpyridine is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical methodology is paramount to ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as two of the most powerful and commonly employed techniques for purity determination.[1][2]
This guide provides an objective comparison of HPLC and GC for the purity analysis of this compound, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for specific analytical challenges.
Principle of Separation: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a molecule like this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar liquid mixture.[3][4] Compounds are separated based on their polarity, with more polar impurities eluting earlier than the less polar main compound. HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds.[5][6]
Gas Chromatography (GC) , in contrast, separates compounds based on their volatility and interaction with a stationary phase.[5] The sample is vaporized and carried through a column by an inert carrier gas (the mobile phase).[7] Separation occurs as compounds partition between the carrier gas and a liquid or solid stationary phase coated on the column wall.[5] Given that this compound is a volatile compound, GC is an excellent and rapid analytical choice, especially for identifying other volatile impurities and residual solvents.[1]
Comparative Performance and Data
The selection between HPLC and GC often depends on the specific analytical requirements, such as the nature of expected impurities, required sensitivity, and desired analysis speed. The following table summarizes the typical performance characteristics of each technique for the analysis of a compound like this compound, based on data from analogous brominated pyridine compounds.[1]
| Parameter | HPLC | GC | Key Considerations |
| Principle | Liquid-solid partitioning | Gas-liquid/gas-solid partitioning | HPLC is ideal for non-volatile impurities; GC excels with volatile impurities.[1][3] |
| Typical Column | C18 reversed-phase (solid) | Capillary (e.g., 5% phenyl polysiloxane) | Column choice is critical for achieving optimal separation.[2][3] |
| Mobile/Carrier Phase | Acetonitrile/Water gradient | Inert gas (e.g., Helium, Nitrogen) | HPLC mobile phase composition can be adjusted to fine-tune separation.[2][8] |
| Temperature | Ambient to moderately elevated | High-temperature ramp (e.g., 80-280°C) | High temperatures in GC can degrade thermally sensitive impurities.[3][9] |
| Detection | UV-Vis Detector (e.g., 254 nm) | Mass Spectrometer (MS), FID | GC-MS provides definitive identification of impurities by mass spectrum.[3] HPLC-UV is robust for quantification. |
| Analysis Time | 15 - 30 minutes | 5 - 15 minutes | GC generally offers faster analysis times due to the rapid volatilization of the sample.[9] |
| Sensitivity | High (ng range) | Very High (pg range with MS) | GC-MS often provides higher sensitivity for trace volatile impurities.[10] |
| Key Advantages | Versatile for a wide range of compounds, excellent quantitative accuracy.[3] | High resolution for volatile compounds, definitive peak identification with MS.[3] | The choice depends on whether the primary concern is non-volatile byproducts or volatile impurities/solvents. |
| Common Limitations | Peak identification can be ambiguous without reference standards.[3] | Not suitable for non-volatile or thermally labile impurities.[3] | A multi-technique approach can provide a comprehensive purity profile.[3] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection, suitable for quantifying the purity of this compound and detecting non-volatile impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[8]
2. Standard and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).[1]
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to achieve a final concentration of approximately 0.1 mg/mL.[8]
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[8]
3. Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]
Gas Chromatography (GC) Protocol
This protocol details a GC method coupled with a Mass Spectrometer (MS) for the purity assessment and identification of volatile impurities in this compound.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph equipped with a capillary column, a split/splitless injector, and a mass selective detector.
-
Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
MSD Transfer Line: 280 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: 40-400 amu.[3]
2. Standard and Sample Preparation:
-
Solvent: Dichloromethane or ethyl acetate.[3]
-
Sample Solution: Dilute the sample in the chosen solvent to a concentration of approximately 1 mg/mL.[3]
3. Data Analysis: Purity is calculated by the area percent report from the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC analysis.
Caption: Workflow for the HPLC purity analysis of this compound.
Caption: Workflow for the GC-MS purity analysis of this compound.
Conclusion and Recommendation
Both HPLC and GC are powerful and indispensable techniques for assessing the purity of this compound. The choice between them is dictated by the specific analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
Comparative NMR Analysis of 2-Bromo-6-fluoro-4-methylpyridine and Structural Analogs
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-6-fluoro-4-methylpyridine and its structural analogs. Due to the limited availability of public experimental spectra for this compound, this report utilizes predicted data and compares it with experimental or predicted data for structurally related pyridine derivatives. This information is crucial for the unambiguous identification and characterization of these important heterocyclic scaffolds in research and development.
Spectroscopic Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compares them with the data for 2-Bromo-4-methylpyridine, 2-Fluoro-4-methylpyridine, and 2,6-Difluoro-4-methylpyridine. These analogs provide insight into the electronic effects of the bromine and fluorine substituents on the pyridine ring.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison in CDCl₃
| Compound | H-3 | H-5 | -CH₃ | H-6 |
| This compound (Predicted) | ~7.3 | ~6.9 | ~2.4 | - |
| 2-Bromo-4-methylpyridine (Predicted) [1] | ~7.2 - 7.4 | ~7.0 - 7.2 | ~2.3 - 2.5 | ~8.2 - 8.4 |
| 2-Fluoro-4-methylpyridine | - | - | - | - |
| 2,6-Difluoro-4-methylpyridine | - | - | - | - |
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| This compound (Predicted) | ~145 (d) | ~122 (d) | ~150 (d) | ~115 (d) | ~160 (d) | ~17 |
| 2-Bromo-4-methylpyridine (Predicted) [1] | Downfield | - | - | - | - | - |
| 2-Bromo-4-fluoro-5-methylpyridine (Predicted) [2] | ~150 (d, J ≈ 15 Hz) | - | ~158 (d, J ≈ 240 Hz) | ~125 (d, J ≈ 20 Hz) | ~148 | - |
| Pyridine [3] | 150.1 | 123.9 | 135.9 | 123.9 | 150.1 | - |
Note: The carbon attached to bromine (C-2) is expected to be significantly downfield. Carbons coupled to fluorine will appear as doublets (d) with characteristic coupling constants (J).[2]
Experimental Protocols
The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for pyridine derivatives like this compound.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the purified compound.[4]
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2][4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment is recommended.[4]
-
Spectral Width: Set to approximately 200-220 ppm.[4]
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 to 4096 scans or more may be necessary.[4]
-
Relaxation Delay: A relaxation delay of 2 seconds is appropriate.[4]
-
III. Data Processing
-
Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase the spectra to ensure all peaks are in the positive absorptive mode and apply baseline correction.
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]
-
Analysis: Integrate the peaks in the ¹H spectrum to determine relative proton ratios and analyze peak multiplicities and coupling constants to aid in structural assignment.
Visualization of Concepts
The following diagrams illustrate the structure of the target compound and a typical workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for NMR-based structural analysis.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of 2-Bromo-6-fluoro-4-methylpyridine and its Analogues
For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of novel compounds is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Bromo-6-fluoro-4-methylpyridine, a compound of interest in medicinal chemistry, against its non-fluorinated counterpart, 2-Bromo-4-methylpyridine. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predictive fragmentation pathways based on established principles of mass spectrometry.
The introduction of a fluorine atom is a common strategy in drug design to modulate a molecule's physicochemical properties. However, it can also significantly influence its fragmentation behavior in a mass spectrometer. By comparing the predicted fragmentation of this compound with that of 2-Bromo-4-methylpyridine, we can gain valuable insights into the directing effects of the fluorine substituent on bond cleavage and ion stability.
Predicted Mass Spectrometry Fragmentation Data
The following tables summarize the predicted major fragment ions for this compound and 2-Bromo-4-methylpyridine under electron ionization (EI) conditions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in characteristic isotopic doublets for bromine-containing fragments, denoted as [M]⁺ and [M+2]⁺.
Table 1: Predicted EI-MS Fragmentation of this compound
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Plausible Structure |
| 190/192 | [C₆H₅BrFN]⁺ | - | Molecular Ion |
| 111 | [C₆H₅FN]⁺ | Br• | |
| 175/177 | [C₅H₂BrFN]⁺ | •CH₃ | |
| 92 | [C₅H₅N]⁺ | Br•, F• | |
| 65 | [C₄H₃N]⁺ | Br•, F•, HCN |
Table 2: Predicted EI-MS Fragmentation of 2-Bromo-4-methylpyridine
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Plausible Structure |
| 171/173 | [C₆H₆BrN]⁺ | - | Molecular Ion |
| 92 | [C₆H₆N]⁺ | Br• | |
| 156/158 | [C₅H₃BrN]⁺ | •CH₃ | |
| 65 | [C₄H₃N]⁺ | Br•, HCN |
Comparative Analysis of Fragmentation Patterns
The primary fragmentation pathway for both molecules is expected to be the cleavage of the C-Br bond, a common feature for halogenated aromatic compounds. This results in the loss of a bromine radical and the formation of a pyridinium cation.
For 2-Bromo-4-methylpyridine, the loss of the bromine atom from the molecular ion (m/z 171/173) is predicted to yield a prominent peak at m/z 92. Another significant fragmentation pathway is the loss of a methyl radical, leading to the fragment ion at m/z 156/158.
In the case of this compound, the molecular ion appears at m/z 190/192. The loss of a bromine radical is also anticipated to be a major fragmentation route, resulting in a fragment at m/z 111. The presence of the electronegative fluorine atom may influence the stability of the resulting cation. The loss of the methyl group would lead to a fragment at m/z 175/177. Subsequent fragmentation of the [C₆H₅FN]⁺ ion (m/z 111) through the loss of a fluorine radical and hydrogen cyanide (HCN) could lead to smaller fragment ions.
Experimental Protocols
The following provides a detailed methodology for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
Transfer the solution to a GC autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes.
3. Data Acquisition and Processing:
-
Acquire the data using the instrument's data acquisition software.
-
Process the raw data to obtain the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
-
Identify the molecular ion and major fragment ions.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound.
A Comparative Kinetic Analysis of 2-Bromo-6-fluoro-4-methylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-fluoro-4-methylpyridine. While specific kinetic data for this substrate is limited in published literature, this document extrapolates from well-established principles of cross-coupling chemistry for related 2-halopyridines to offer a predictive framework for researchers. We will focus on two of the most prevalent C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The functionalization of substituted pyridines is a critical endeavor in the synthesis of pharmaceuticals and agrochemicals. Understanding the kinetics of these transformations is paramount for reaction optimization, process scale-up, and ensuring product consistency. This compound presents an interesting case study due to the presence of both a reactive C-Br bond and a more inert C-F bond, alongside the electronic influence of the methyl group and the pyridine nitrogen.
Theoretical Background: Factors Influencing Reactivity
The rate of palladium-catalyzed cross-coupling reactions is primarily governed by the oxidative addition of the heteroaryl halide to the Pd(0) catalyst, which is often the rate-determining step.[1][2][3][4] The strength of the carbon-halogen bond (C-X) is a crucial factor, with reactivity generally following the trend: C-I > C-Br > C-Cl > C-F.[3][5] This is inversely proportional to the bond dissociation energies. For this compound, the C-Br bond is significantly weaker than the C-F bond, making it the primary site for cross-coupling reactions.[5]
The pyridine nitrogen atom can also influence the reaction kinetics by coordinating to the palladium center and affecting the electronic properties of the C-Br bond.[1]
Comparative Kinetic Data
The following table summarizes the expected kinetic behavior for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound based on general principles and data from analogous systems.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Typical Rate-Determining Step | Transmetalation or Oxidative Addition | Reductive Elimination or Oxidative Addition |
| Effect of Ligand | Electron-rich, bulky phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) generally accelerate the reaction by promoting oxidative addition and reductive elimination. | Sterically hindered biaryl phosphine ligands (e.g., Josiphos, Xantphos) are often required to facilitate the reductive elimination of the C-N bond.[6] |
| Effect of Base | The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for activating the boronic acid to form a more nucleophilic boronate species, thereby influencing the rate of transmetalation.[7] | A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is typically required to deprotonate the amine, which can significantly affect the overall reaction rate. |
| Effect of Solvent | Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The polarity can influence the stability of intermediates and the solubility of the base.[5] | Aprotic, non-polar solvents such as toluene or DME are generally preferred to avoid side reactions with the strong base. |
| Relative Reaction Rate | Generally faster than Buchwald-Hartwig amination under similar conditions due to the often lower activation barrier for C-C bond formation. | Can be slower due to the potentially higher energy barrier for the reductive elimination step to form the C-N bond. |
Experimental Protocols
The following is a generalized protocol for the kinetic analysis of the Suzuki-Miyaura coupling of this compound. A similar setup can be adapted for the Buchwald-Hartwig amination by substituting the appropriate reagents.
Objective: To determine the reaction order with respect to the reactants and catalyst.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system like Pd₂(dba)₃/SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials, gas-tight syringes, and a heating block with magnetic stirring.
-
GC-MS or HPLC for analysis.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, the arylboronic acid, the palladium catalyst, the base, and the internal standard in the chosen solvent.
-
Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired concentrations. To determine the order of a specific reactant, its concentration is varied across the vials while keeping the concentrations of all other components in large excess to maintain pseudo-first-order conditions.[3]
-
Initiation and Sampling: Initiate the reactions by adding the final reagent (typically the limiting reactant) to each vial simultaneously. At predetermined time intervals, withdraw an aliquot from each reaction and quench it (e.g., by adding a cooled solution of an amine or acid).[3]
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product formed or the starting material consumed over time.[3]
-
Data Analysis: Plot the concentration of the product (or reactant) versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0. By plotting the logarithm of the initial rate versus the logarithm of the concentration of the varied reactant, the reaction order with respect to that component can be determined from the slope of the resulting line.
Visualizing the Workflow
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow for its kinetic analysis.
References
A Comparative Guide to Palladium Catalysts for Reactions of 2-Bromo-6-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of fluorinated pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active compounds and functional materials. 2-Bromo-6-fluoro-4-methylpyridine is a valuable building block, and its derivatization through palladium-catalyzed cross-coupling reactions offers a versatile strategy for the synthesis of novel molecular entities. This guide provides a comparative analysis of common palladium catalyst systems for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented is collated from studies on structurally similar substrates to provide a predictive framework for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The choice of the palladium catalyst and ligand is crucial for achieving high yields, especially with potentially coordinating substrates like pyridines.
Catalyst Performance Comparison
While direct comparative studies on this compound are limited, data from reactions with analogous 2-bromopyridines provide valuable insights into expected catalyst performance. The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of related substrates.
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Arylboronic Acid | Yield (%) | Reference Analogy |
| System 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Phenylboronic acid | High | [1] |
| System 2 | Pd(PPh₃)₄ (3-5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Phenylboronic acid | Good to Excellent | [2] |
| System 3 | PdCl₂(dppf) (3-5) | dppf | K₂CO₃ | DME | 80 | Phenylboronic acid | High | [3] |
| System 4 | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | KF | 1,4-Dioxane | 80-100 | Phenylboronic acid | Effective | [3] |
| System 5 | XPhos Pd G3 (1-2) | XPhos | K₃PO₄ | THF or Toluene | 80-100 | Phenylboronic acid | >90 | [4] |
Note: The yields are representative and can vary based on the specific boronic acid, reaction time, and precise conditions. Data is compiled from studies on analogous bromopyridine substrates.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.
Catalyst Performance Comparison
The selection of a suitable palladium precursor and a bulky, electron-rich phosphine ligand is critical for the successful amination of bromopyridines. The following table provides a comparative overview of catalyst systems based on their performance with analogous substrates.
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Amine | Yield (%) | Reference Analogy |
| System 1 | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOt-Bu | Toluene | 100 | Aniline | ~92 | [5] |
| System 2 | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu | Toluene | 100 | Various Amines | Good to Excellent | [5] |
| System 3 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | Methyl 6-bromoquinoline-3-carboxylate + amine | High | [6] |
| System 4 | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 6-Bromo-2-chloroquinoline + amine | High | [6] |
| System 5 | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene | RT-100 | Bromobenzene + Secondary Aryl Amines | High | [7] |
Note: The yields are representative and can vary based on the specific amine, reaction time, and precise conditions. Data is compiled from studies on analogous bromopyridine and haloarene substrates.
General Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol can be adapted for the Buchwald-Hartwig amination of this compound. Careful optimization of the reaction parameters is recommended.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process
To further aid in experimental design and understanding, the following diagrams illustrate a typical workflow and a logic diagram for catalyst selection.
A general experimental workflow for palladium-catalyzed cross-coupling.
A logic diagram for selecting a palladium catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for the Quantification of 2-Bromo-6-fluoro-4-methylpyridine
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 2-Bromo-6-fluoro-4-methylpyridine is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Validated analytical methods are essential for reliable quantification in various stages of drug development and manufacturing. This guide provides an objective comparison of the two most prevalent analytical techniques for the quantification of substituted pyridines: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this compound are not extensively published, this guide synthesizes standard validation protocols and presents representative experimental data based on the analysis of analogous halogenated pyridine compounds.
The selection between HPLC and GC is often contingent on the physicochemical properties of the analyte, the sample matrix, required sensitivity, and the nature of potential impurities.[1] HPLC is well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[2][3] Conversely, GC is an excellent choice for volatile and thermally stable compounds, often providing high resolution and sensitivity.[1][4]
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC and GC methods for the quantification of halogenated pyridine derivatives, based on established validation parameters.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Specificity | High (demonstrated by peak purity) | Very High (especially with MS detection) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range | Typically 80 - 120% of the test concentration | Typically 70 - 130% of the test concentration |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL |
Experimental Protocols
Detailed methodologies for representative HPLC and GC methods are provided below. These protocols are based on methods for similar brominated pyridine compounds and may require optimization for this compound and specific laboratory conditions.[1][2]
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reversed-phase separation with UV detection, a common approach for the analysis of pyridine derivatives.[3][5]
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) is often a suitable starting point for method development.[2]
-
Example Gradient: Start with 30% acetonitrile, ramp to 80% over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable diluent (e.g., Acetonitrile:Water, 50:50 v/v).[1]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.[1]
-
Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.[1]
4. Validation Experiments:
-
Linearity: Prepare a series of solutions from the stock solution ranging from the LOQ to 150% of the working standard concentration.[1]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration).
-
Precision: Analyze multiple preparations of a homogeneous sample at the target concentration.
Gas Chromatography (GC) Method
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile halogenated compounds.[6][7]
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature: 250 °C.[2]
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[2]
-
Detector Temperature (FID): 300 °C.
-
MS Transfer Line (if applicable): 280 °C.[2]
-
Ionization Mode (if applicable): Electron Ionization (EI) at 70 eV.[2]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.[1][2]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the solvent.[1]
-
Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the solvent.[1]
4. Validation Experiments:
-
The validation experiments for linearity, accuracy, and precision are conducted in a similar manner to the HPLC method, using appropriate concentration levels and sample preparations for the GC analysis.
Visualizing Workflows and Relationships
The following diagrams illustrate the typical workflow for analytical method validation and a comparison of the key attributes of HPLC and GC for the quantification of this compound.
References
Navigating the Labyrinth of Impurities in 2-Bromo-6-fluoro-4-methylpyridine: A Comparative LC-MS Guide
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the identification and quantification of potential impurities in 2-Bromo-6-fluoro-4-methylpyridine, a key building block in modern medicinal chemistry. We present detailed experimental protocols, comparative data, and a logical workflow to empower robust impurity profiling.
This compound is a halogenated pyridine derivative utilized in the synthesis of a variety of pharmaceutical compounds.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical control is imperative. LC-MS has emerged as the gold standard for impurity analysis due to its high sensitivity, selectivity, and ability to provide structural information.[2]
Unmasking Potential Impurities: A Look at Synthetic and Degradation Pathways
The nature and abundance of impurities in this compound are intrinsically linked to its synthetic route and storage conditions. A common synthetic pathway involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.[3][4] This process, along with potential degradation, can introduce a range of impurities.
Table 1: Potential Impurities in this compound and their Theoretical Masses
| Impurity Name | Potential Origin | Molecular Formula | Theoretical Monoisotopic Mass (m/z) [M+H]⁺ |
| 2-Amino-6-fluoro-4-methylpyridine | Starting Material | C₆H₇FN₂ | 127.0669 |
| 6-Fluoro-4-methylpyridin-2-ol | Hydrolysis | C₆H₆FNO | 128.0455 |
| 2,6-Dibromo-4-methylpyridine | Over-bromination | C₆H₅Br₂N | 249.8865 |
| This compound N-oxide | Oxidation | C₆H₅BrFNO | 205.9615 |
| Isomeric Impurities (e.g., 3-Bromo-6-fluoro-4-methylpyridine) | Side Reaction | C₆H₅BrFN | 190.9764 |
| Di-fluorinated Impurities | Side Reaction | C₆H₄F₂N | 128.0361 |
A Comparative Look at LC-MS Methodologies
The choice of LC-MS methodology can significantly impact the separation and detection of impurities. Here, we compare two common approaches: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase Liquid Chromatography (RPLC): RPLC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity. For halogenated pyridines, C18 columns are a standard choice.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that excels at retaining and separating polar compounds that are poorly retained in RPLC. This can be advantageous for identifying polar impurities or degradation products.
Table 2: Comparison of RPLC and HILIC Methods for Impurity Profiling
| Parameter | Reversed-Phase LC-MS | HILIC-MS |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Amide, Cyano, Silica |
| Mobile Phase | High aqueous content with organic modifier (e.g., acetonitrile, methanol) and acidic additive (e.g., formic acid). | High organic content with a small amount of aqueous buffer and additive. |
| Retention Mechanism | Partitioning based on hydrophobicity. | Partitioning of analytes into a water-enriched layer on the stationary phase surface. |
| Advantages | Robust, reproducible, wide range of column chemistries available.[5] | Excellent retention of polar impurities (e.g., starting materials, hydrolysis products).[6] |
| Disadvantages | Poor retention of very polar impurities. | Can have longer equilibration times, sensitive to mobile phase composition. |
Experimental Protocols
Sample Preparation
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
For analysis, dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition.
Reversed-Phase LC-MS Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan MS and data-dependent MS/MS
HILIC-MS Method
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Gradient: 0% B to 50% B over 10 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan MS and data-dependent MS/MS
Visualizing the Workflow
A systematic approach is crucial for the successful identification of impurities. The following diagram outlines a typical workflow.
Caption: Workflow for Impurity Identification by LC-MS.
Interpreting the Data: Fragmentation Patterns
Mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. For this compound, characteristic fragmentation would involve the loss of the bromine atom, the methyl group, or cleavage of the pyridine ring. The isotopic signature of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a distinctive marker for bromine-containing fragments.[7][8]
Conclusion
The robust identification and quantification of impurities in this compound is a critical aspect of pharmaceutical development. This guide provides a comparative framework for utilizing LC-MS methodologies to achieve this goal. By understanding the potential impurities, selecting the appropriate chromatographic technique, and systematically analyzing the data, researchers can ensure the quality and safety of this important chemical intermediate. The combination of high-resolution mass spectrometry with complementary separation techniques like RPLC and HILIC offers a powerful toolkit for comprehensive impurity profiling.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. savemyexams.com [savemyexams.com]
computational studies on the electronic properties of 2-Bromo-6-fluoro-4-methylpyridine
A Comparative Guide to the Electronic Properties of 2-Bromo-6-fluoro-4-methylpyridine: A Computational Perspective
For researchers and professionals in drug development and materials science, a deep understanding of the electronic properties of heterocyclic compounds like this compound is crucial for predicting molecular interactions, reactivity, and potential applications. This guide provides a comparative overview of the electronic properties of this compound and related pyridine derivatives through the lens of computational chemistry, offering a framework for in-silico analysis. While specific experimental data on this compound is limited, this guide leverages established computational methodologies to predict and compare its electronic characteristics.
Comparative Analysis of Electronic Properties
The electronic properties of pyridine derivatives are significantly influenced by the nature and position of their substituents. Electron-withdrawing groups, such as halogens and nitro groups, tend to decrease the energy of molecular orbitals and increase the dipole moment, while electron-donating groups, like amino and methyl groups, have the opposite effect. The following table summarizes the predicted electronic properties of this compound in comparison to other relevant pyridine derivatives, based on principles from computational studies.[1][2][3][4][5]
| Molecule | Substituents | Expected HOMO-LUMO Gap (eV) | Expected Dipole Moment (Debye) |
| Pyridine | None | ~5.5 - 6.0 | ~2.2 |
| 4-Nitropyridine | -NO₂ (Strongly Electron-Withdrawing) | Lower | Higher |
| 4-Aminopyridine | -NH₂ (Strongly Electron-Donating) | Higher | Lower |
| 2,6-Dichloropyridine | Two -Cl (Electron-Withdrawing) | Lower | Higher |
| This compound | -Br, -F (Electron-Withdrawing), -CH₃ (Electron-Donating) | Intermediate | Intermediate |
Experimental Protocols: A Computational Approach
The data presented in this guide is predicated on a standard and widely accepted computational protocol using Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.[1][4]
1. Geometry Optimization: The first step involves finding the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
2. Frequency Calculations: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate thermodynamic properties.
3. Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine the key electronic properties. These include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between these orbitals is a critical indicator of molecular stability and reactivity.
-
Dipole Moment: This provides insight into the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
Visualizing the Computational Workflow
The following diagrams illustrate the logical workflow of the computational analysis and the signaling pathway of substituent effects on the electronic properties of the pyridine ring.
Caption: Computational workflow for determining the electronic properties of pyridine derivatives.
Caption: Influence of substituents on the electronic properties of the pyridine ring.
Conclusion
Computational studies offer a powerful and efficient means to investigate and predict the electronic properties of molecules like this compound. By employing DFT calculations, researchers can gain valuable insights into molecular stability, reactivity, and intermolecular interactions, which are essential for the rational design of new drugs and materials. The comparative approach outlined in this guide provides a robust framework for evaluating the electronic characteristics of novel pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Bromo-6-fluoro-4-methylpyridine
For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a detailed protocol for the proper disposal of 2-Bromo-6-fluoro-4-methylpyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate care, recognizing its potential hazards as a hazardous substance. All waste containing this compound must be managed as hazardous waste.[1] In the event of a spill, the area should be evacuated immediately. For minor spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[1] For significant spills, contact your institution's Environmental Health and Safety (EHS) department promptly.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risks.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all federal, state, and local regulations.[1] The recommended method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[1]
-
Waste Identification and Segregation: All materials contaminated with this compound, including the pure substance, solutions, and any contaminated labware (e.g., pipette tips, vials), must be identified and segregated as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste materials.[1]
-
Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area pending pickup by a licensed waste disposal contractor.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3] Do not pour this chemical down the drain or dispose of it with general laboratory trash.[4] Contaminated packaging should be disposed of in the same manner as the unused product.
Experimental Protocols for Disposal
Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes.[1] The industry-standard and regulated method for disposal is high-temperature incineration conducted by a specialized hazardous waste management facility.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.[1]
References
Essential Safety and Logistical Guide for Handling 2-Bromo-6-fluoro-4-methylpyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-6-fluoro-4-methylpyridine. The following procedures for operations and disposal are designed to minimize risk and ensure a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires adherence to a strict protocol to prevent exposure.
1. Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.
-
Verify that a safety shower and eyewash station are easily accessible and in good working order.
-
The designated work area within the fume hood should be clean and free of clutter.
-
Assemble all necessary equipment and reagents before handling the compound.
2. Personal Protective Equipment (PPE):
-
Don all required PPE as detailed in Table 1 before entering the designated handling area.
3. Dispensing and Use:
-
Handle the compound exclusively within a chemical fume hood to minimize inhalation of vapors or potential dust.
-
Avoid direct contact with skin and eyes.
-
Eating, drinking, and smoking are strictly prohibited in the work area.[1]
-
Keep the container tightly sealed when not in use.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Decontaminate the work surface within the fume hood.
-
Contaminated clothing should be carefully removed and laundered before reuse.
5. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent moisture ingress and contamination.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
The storage area should be secure and accessible only to authorized personnel.
Emergency Response Protocols
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[3] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Call a poison center or doctor. |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1] |
| Accidental Release | Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. For spills, absorb with an inert material and place in a sealed container for disposal. Prevent the spill from entering drains. |
Personal Protective Equipment (PPE) Summary
The following table summarizes the required PPE for handling this compound, based on information for similar compounds.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a splash hazard.[1] | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber) inspected prior to use.[4] | To prevent skin contact, which may be harmful.[1] |
| Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. | To protect against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | To prevent the inhalation of harmful vapors or mists.[5] |
Disposal Plan
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.
Step-by-Step Disposal Guidance:
-
Waste Classification: Any material contaminated with this compound must be classified as hazardous waste.[6] This includes the compound itself, solutions, and any contaminated labware (e.g., pipette tips, gloves, absorbent pads).
-
Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[6] The container must be made of a compatible material.
-
Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.[1] Do not dispose of this chemical down the drain or in the regular trash.[1] Contaminated packaging should be treated as unused product and disposed of accordingly.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
